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Core Science & Biosynthesis

Foundational

1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine Executive Summary In the landscape of modern medicinal chemistry, 1-(5-Bromofuran-2-carbonyl)-3-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine

Executive Summary

In the landscape of modern medicinal chemistry, 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine represents a high-value pharmacophore scaffold. This compound bridges the structural rigidity of furan-2-carboxamides—a motif prevalent in kinase inhibitors and antimicrobial agents—with the physicochemical advantages of the azetidine ring.

The azetidine moiety serves as a strategic "escape from flatland," offering reduced lipophilicity (LogD) and improved metabolic stability compared to traditional piperidine or pyrrolidine analogs. The 3-methoxy substitution further modulates polarity, while the 5-bromo position on the furan ring provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), making this molecule an ideal intermediate for Fragment-Based Drug Discovery (FBDD).

Part 1: Molecular Identity & Physicochemical Properties[1]

This section establishes the fundamental chemical identity of the compound, derived from first-principles structural analysis.

Chemical Specifications
PropertyValue
IUPAC Name 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine
Molecular Formula C₉H₁₀BrNO₃
Molecular Weight 260.09 g/mol
Monoisotopic Mass 258.9844 Da (⁷⁹Br) / 260.9824 Da (⁸¹Br)
Heavy Atom Count 14
Rotatable Bonds 2 (Amide C-N, Methoxy O-C)
H-Bond Acceptors 3 (Furan O, Carbonyl O, Methoxy O)
H-Bond Donors 0
Predicted LogP ~1.2 – 1.5 (Moderate Lipophilicity)
Structural Architecture

The molecule comprises three distinct functional domains:

  • The Electrophilic/Binding Core: A 5-bromofuran ring.[1]

  • The Linker: A rigid amide bond restricting conformational freedom.

  • The Solubilizing Tail: A 3-methoxyazetidine ring.[2]

G cluster_0 Pharmacophore Zones Furan 5-Bromofuran Ring (Lipophilic/Reactive Handle) Amide Carbonyl Linker (Amide Bond) Furan->Amide C2 Attachment Azetidine 3-Methoxyazetidine (Polarity/Shape) Amide->Azetidine N-Acylation

Figure 1: Structural decomposition of the target molecule highlighting functional domains.

Part 2: Synthetic Methodology

The synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine is typically achieved via a convergent amide coupling strategy. This protocol ensures high yield and minimal racemization (if chiral centers were present, though this molecule is achiral).

Reaction Scheme

Precursors:

  • Acid Component: 5-Bromofuran-2-carboxylic acid (CAS: 585-71-7).

  • Amine Component: 3-Methoxyazetidine hydrochloride (CAS: 148644-09-1).[3][4]

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Step-by-Step Protocol
  • Activation:

    • Dissolve 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq) to neutralize the hydrochloride salt of the amine and activate the acid.

    • Add HATU (1.2 eq) at 0°C. Stir for 15 minutes to form the active ester.

  • Coupling:

    • Add 3-methoxyazetidine hydrochloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the acid (m/z ~190) and appearance of product (m/z 260/262).

  • Workup & Purification:

    • Dilute with EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂) eluting with a gradient of Hexanes/EtOAc (0–50%).

Synthesis Acid 5-Bromofuran-2-carboxylic acid Activation Active Ester Formation (15 min, 0°C) Acid->Activation + HATU Amine 3-Methoxyazetidine HCl Coupling Amide Bond Formation (RT, 4-16h) Amine->Coupling + DIPEA HATU HATU / DIPEA / DMF Activation->Coupling Workup Extraction (EtOAc/NaHCO3) & Drying Coupling->Workup Product Final Product: 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine Workup->Product

Figure 2: Convergent synthesis workflow using HATU-mediated amide coupling.

Part 3: Analytical Characterization

Validation of the synthesized compound relies on confirming the integrity of the furan ring and the incorporation of the azetidine moiety.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, CDCl₃):

    • Furan Protons: Two distinct doublets in the aromatic region (δ 6.5–7.2 ppm). The 5-bromo substitution removes one proton, leaving H3 and H4.

    • Azetidine Protons:

      • Multiplets for the ring CH₂ protons (δ 3.8–4.5 ppm). Due to the amide rotamerism or ring puckering, these may appear as complex sets of multiplets.

    • Methoxy Group: A sharp singlet (3H) typically around δ 3.3 ppm.

    • Methine Proton (C3-H): A multiplet around δ 4.1–4.3 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern: The presence of a single Bromine atom dictates a characteristic 1:1 doublet for the molecular ion.

    • [M+H]⁺ (⁷⁹Br): ~260.0

    • [M+H]⁺ (⁸¹Br): ~262.0

  • Fragmentation: Loss of the methoxy group (M-31) or cleavage of the amide bond may be observed in MS/MS.

Part 4: Applications in Drug Discovery

This molecule is not merely a final product but a versatile intermediate.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (<300 Da) and specific binding features (H-bond acceptor) make it an ideal "fragment" for screening against biological targets like kinases or GPCRs.

  • Suzuki-Miyaura Cross-Coupling: The C-Br bond on the furan ring is highly reactive toward palladium-catalyzed coupling with aryl boronic acids. This allows researchers to rapidly elaborate the core into bi-aryl systems, a common motif in FDA-approved drugs (e.g., Lapatinib, Pazopanib).

  • Metabolic Stability: Replacing a standard pyrrolidine with an azetidine ring often lowers the lipophilicity (LogD) and blocks metabolic hot-spots (such as alpha-oxidation), thereby improving the pharmacokinetic (PK) profile of the final drug candidate.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link][5]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • PubChem Compound Summary. (n.d.). 5-Bromofuran-2-carboxylic acid.[1][6] National Center for Biotechnology Information. [Link]

Sources

Exploratory

solubility and stability of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine

An In-Depth Technical Guide to the Solubility and Stability of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent up...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for the characterization of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine, a novel heterocyclic compound with potential therapeutic applications. We will explore the theoretical underpinnings and provide detailed, field-proven experimental protocols for determining its solubility profile and assessing its intrinsic stability under various stress conditions. The causality behind experimental choices, the establishment of self-validating analytical systems, and the interpretation of resulting data are central to this narrative, offering researchers and drug development professionals a robust roadmap for de-risking and advancing similar candidates.

Introduction: The Criticality of Early-Stage Physicochemical Profiling

1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine is a unique molecular architecture combining a strained azetidine ring, a methoxy substituent, and a bromofuran moiety linked via an amide bond. Each of these structural features contributes to the molecule's overall physicochemical profile and presents potential liabilities that must be understood.

  • Solubility is a primary determinant of a drug's bioavailability.[1] A compound that cannot adequately dissolve in physiological media will likely fail to be absorbed, rendering it therapeutically ineffective.[2] Early solubility assessment allows for the timely development of formulation strategies to overcome such challenges.[3]

  • Stability dictates a drug's shelf-life, dictates necessary storage conditions, and, most importantly, ensures patient safety by preventing the formation of potentially toxic degradation products.[4] Understanding a molecule's degradation pathways is a regulatory requirement and fundamental to developing a stable, safe, and effective drug product.[5]

This guide presents a holistic workflow for characterizing these two pivotal parameters for 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine.

cluster_0 Phase 1: Solubility Profiling cluster_1 Phase 2: Stability Assessment Kinetic Kinetic Solubility (HTS) Thermo Thermodynamic Solubility (Shake-Flask) Kinetic->Thermo Informs conditions Formulation Formulation Strategy Thermo->Formulation Guides selection Final_DP Stable Drug Product Formulation->Final_DP Leads to Forced Forced Degradation Studies SIM Stability-Indicating Method Dev. Forced->SIM Generates degradants Pathways Degradation Pathway ID SIM->Pathways Separates & enables Pathways->Final_DP Defines shelf-life NCE New Chemical Entity (1-(5-Bromofuran-2-carbonyl) -3-methoxyazetidine) NCE->Kinetic NCE->Forced

Caption: Overall workflow for physicochemical characterization.

Comprehensive Solubility Profiling

The solubility of our target compound will be influenced by the interplay between the hydrophobic 5-bromofuran ring and the more polar amide, ether, and azetidine functionalities. A multi-tiered approach is essential to build a complete picture.

Kinetic Solubility Assessment for Early Discovery

Causality: In early drug discovery, hundreds of compounds may be synthesized. A high-throughput kinetic solubility assay is employed to rapidly flag compounds with potential issues, prioritizing resources for more promising candidates.[2] This method measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many primary biological screens.[3]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Aqueous Addition: Using an automated liquid handler, rapidly add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to 2 µL of each DMSO concentration in a clear-bottom 96-well analysis plate. This maintains a constant 1% DMSO concentration.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to equilibrate.

  • Quantification: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is defined as the kinetic solubility.

Thermodynamic Solubility Assessment: The Gold Standard

Causality: Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for predicting in-vivo dissolution.[2] The shake-flask method, though lower-throughput, is the definitive technique.[1] We will assess solubility in various media to predict behavior in different physiological and formulation environments.[6][7]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

  • System Preparation: Add an excess of solid 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine (enough to ensure saturation, e.g., 1-2 mg) to 1 mL of each test solvent in individual glass vials.

    • Test Solvents:

      • Purified Water (pH ~7)

      • 0.1 M HCl (pH 1)

      • Phosphate Buffer (pH 7.4)

      • Simulated Gastric Fluid (SGF)

      • Fasted-State Simulated Intestinal Fluid (FaSSIF)

      • Ethanol/Water mixtures (e.g., 10%, 30%, 50%)

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase into the calibrated range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV method (see Section 2.3) to determine the concentration of the dissolved compound.

Analytical Method for Solubility Quantification

A robust, validated High-Performance Liquid Chromatography (HPLC) method is required. Given the furan and aromatic nature of the molecule, UV detection is appropriate.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

  • Detection: UV at an appropriate wavelength (determined by UV scan, likely ~254-280 nm)

  • Calibration: A 5-point calibration curve using standards of known concentration.

Anticipated Data Summary

All quantitative solubility data should be compiled for clear interpretation.

Solvent/Medium Temperature (°C) Method Solubility (µg/mL)
PBS (pH 7.4)25KineticResult
Purified Water25ThermodynamicResult
0.1 M HCl37ThermodynamicResult
PBS (pH 7.4)37ThermodynamicResult
FaSSIF37ThermodynamicResult
30% EtOH/Water25ThermodynamicResult

Intrinsic Stability and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement designed to deliberately degrade the compound.[8] This process helps to identify likely degradation products, elucidate degradation pathways, and is essential for developing a stability-indicating analytical method—one that can resolve the parent drug from all its degradants.[5][9]

Structural Liabilities:

  • Amide Bond: Susceptible to hydrolysis under strong acid/base conditions.

  • Azetidine Ring: The four-membered ring possesses significant ring strain (~25 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions which protonate the nitrogen.[10][11]

  • Furan Ring: Can be prone to oxidation.

  • C-Br Bond: Potential for photolytic cleavage.

cluster_stress Stress Conditions (ICH Guidelines) Compound 1-(5-Bromofuran-2-carbonyl) -3-methoxyazetidine (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Compound->Oxidation Thermal Thermal (e.g., 80°C, Solid) Compound->Thermal Photo Photolytic (ICH Q1B Light Box) Compound->Photo Degradants Mixture of Parent & Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Analysis Analysis by Stability- Indicating HPLC Method Degradants->Analysis Outcome Identify Degradation Pathways Quantify Parent Compound Loss Analysis->Outcome

Caption: Logical workflow for forced degradation studies.

Forced Degradation Protocols

General Procedure: Prepare a ~1 mg/mL solution of the compound in a suitable solvent.[8] For each condition, a control sample (stored at 5°C in the dark) is run in parallel. The goal is to achieve 5-20% degradation; conditions should be adjusted if degradation is excessive or absent.[8]

  • Acid Hydrolysis:

    • Protocol: Treat the compound solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Rationale: To assess the lability of the amide bond and the potential for acid-catalyzed azetidine ring-opening.[8]

  • Base Hydrolysis:

    • Protocol: Treat the compound solution with 0.1 M NaOH at 60°C for 24 hours.

    • Rationale: To primarily test the stability of the amide bond to base-catalyzed hydrolysis.[8]

  • Oxidative Degradation:

    • Protocol: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Rationale: To probe the susceptibility of the electron-rich furan ring and potentially the azetidine nitrogen to oxidation.[9]

  • Thermal Degradation:

    • Protocol: Store the solid compound in a controlled oven at 80°C for 7 days. Also, reflux a solution of the compound for 24 hours.

    • Rationale: To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.[5]

  • Photostability:

    • Protocol: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[8] A dark control is stored under the same conditions but wrapped in aluminum foil.

    • Rationale: To assess light-induced degradation, such as potential cleavage of the C-Br bond.[4]

Development of a Stability-Indicating Analytical Method (SIAM)

Causality: The cornerstone of any stability study is the analytical method used. A SIAM must be able to quantify the decrease in the active compound concentration while simultaneously separating it from all degradation products, impurities, and excipients. This ensures that the loss of the parent drug is accurately measured and that no degradants co-elute, which would give a falsely high reading of stability.

The HPLC-UV method developed for solubility can be used as a starting point. The stressed samples are analyzed, and the gradient and other parameters are optimized to achieve baseline separation between the parent peak and all new peaks (degradants) that appear. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is spectrally pure in all stressed samples.

Anticipated Data Summary

Results from the forced degradation studies should be systematically tabulated.

Stress Condition Duration % Assay of Parent Compound No. of Degradants Mass Balance (%) Observations
0.1 M HCl, 60°C24hResultResultResulte.g., Significant degradation
0.1 M NaOH, 60°C24hResultResultResulte.g., Moderate degradation
3% H₂O₂, RT24hResultResultResulte.g., Stable
Thermal (Solid), 80°C7 daysResultResultResulte.g., Stable
Photolytic (ICH Q1B)-ResultResultResulte.g., Minor degradation

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous strategy for the essential characterization of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine. By systematically executing the detailed protocols for solubility and stability, drug development teams can gain critical insights into the compound's behavior. The data generated will directly inform decisions regarding lead optimization, formulation development, and the design of long-term stability studies required for clinical progression. Identification of any significant liabilities, such as poor aqueous solubility or degradation under acidic conditions, at this early stage allows for proactive mitigation strategies, ultimately saving time and resources while increasing the probability of developing a successful, safe, and stable pharmaceutical product.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR, 7(7). Retrieved from [Link]

  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 555-572. Retrieved from [Link]

  • Pharmaeli. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

  • Lin, Y.-S., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Food Science & Technology. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • LCGC International. (2010). The Determination of Furan in Foods — Challenges and Solutions. Retrieved from [Link]

  • Nurislamova, T. V., et al. (2022). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • YouTube. (2020). Azetidine: Basicity and Preparation. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Safe Handling of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine for Research and Development

This document provides a comprehensive technical overview of the essential safety and handling precautions for 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine. As a novel compound likely utilized in drug discovery and che...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the essential safety and handling precautions for 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine. As a novel compound likely utilized in drug discovery and chemical synthesis, its toxicological properties have not been exhaustively investigated. Therefore, this guide synthesizes data from structurally analogous compounds—namely bromofurans and methoxyazetidines—to establish a robust framework for its safe manipulation in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals.

Compound Profile and Inferred Hazard Analysis

1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine is a heterocyclic compound incorporating three key structural motifs: a brominated furan ring, an amide linker, and a methoxy-substituted azetidine ring. A definitive safety profile is not yet available; however, an analysis of its constituent parts allows for an inferred hazard assessment.

  • Bromofuran Moiety : Halogenated furans are known to be potential irritants and may exhibit toxicity. Compounds like 2-Bromofuran and other derivatives are classified as irritants to the skin, eyes, and respiratory system.[1] Some furan-based structures are also noted for potential carcinogenicity and organ toxicity through prolonged exposure.[2]

  • Azetidine Moiety : Azetidine and its derivatives are cyclic amines. They are often flammable, corrosive, and can cause severe skin burns and eye damage.[3][4] They may also be harmful if swallowed and can cause respiratory irritation.[5]

  • Amide Linker : While generally stable, the amide group connects the hazards of the two heterocyclic systems.

Based on these analogous structures, 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine should be treated as a hazardous substance. The table below outlines its probable hazard classifications according to the Globally Harmonized System (GHS).

Hazard Class Inferred Classification Rationale based on Analogous Compounds
Acute Toxicity, OralCategory 3 or 4Bromofuran and benzofuran derivatives are often harmful or toxic if swallowed.[6][7]
Skin Corrosion/IrritationCategory 2 (Irritant) to 1B (Corrosive)Azetidines are known to cause severe skin burns.[4] Bromofurans cause skin irritation.[1][7]
Serious Eye Damage/IrritationCategory 1 (Damage) or 2 (Irritation)Azetidines can cause severe eye damage.[4] Brominated furans cause serious eye irritation.[7]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)Both bromofuran and azetidine analogs may cause respiratory irritation.[6][7]

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of aerosols, dermal contact, eye contact, and accidental ingestion.

  • Inhalation : Inhaling dust or aerosols may cause respiratory tract irritation.[6][7] Work should always be conducted in a certified chemical fume hood.[8]

  • Dermal Contact : The compound is presumed to be a skin irritant and potentially corrosive based on its azetidine component.[4] Prolonged contact may lead to chemical burns. The full dermal toxicity is unknown, but absorption through the skin is possible.

  • Eye Contact : Direct contact with the eyes is likely to cause serious irritation or irreversible damage.[4][7] Immediate and prolonged rinsing is critical following any eye exposure.

  • Ingestion : Based on related compounds, ingestion is likely to be harmful or toxic.[6][9] Do not eat, drink, or smoke in laboratory areas.[5]

To the best of our knowledge, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[6] Therefore, it must be handled as though it is hazardous.[10]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, combining engineering controls and personal protective equipment, is mandatory.

Engineering Controls
  • Chemical Fume Hood : All manipulations of the solid compound or its solutions must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[8] The fume hood protects from harmful vapors and contains spills.

  • Safety Shower and Eyewash Station : These must be readily accessible and tested regularly. Ensure the path to them is unobstructed.[1][7]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

Protection Type Specification Rationale and Citation
Eye/Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashes.Protects eyes from splashes and aerosols. Standard eyeglasses are insufficient.[7][8]
Skin Protection A flame-retardant lab coat, fully fastened, with long sleeves.Provides a primary barrier against accidental skin contact.[8]
Hand Protection Nitrile or neoprene gloves. Check for tears before use and change frequently, especially if contact is suspected.Provides a barrier against skin absorption and irritation. The specific breakthrough time is unknown, so frequent changes are crucial.[7][8]
Respiratory Protection Not typically required if work is performed inside a certified chemical fume hood. If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.Fume hoods are the primary method of respiratory protection. Respirators are for non-routine situations.[1][7]

Safe Handling and Storage Protocols

Adherence to a strict protocol is essential for minimizing risk during handling and storage.

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling the compound from storage to experimental use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Don Personal Protective Equipment (PPE) A->B C Remove Compound from Designated Storage B->C D Transport in Secondary Containment C->D E Weigh Compound in Fume Hood D->E F Prepare Solution or Add to Reaction E->F G Decontaminate Glassware and Work Surfaces F->G I Return Compound to Storage F->I H Dispose of Waste in Designated Containers G->H J Remove PPE and Wash Hands Thoroughly H->J I->J

Caption: Standard workflow for handling 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheets (SDS) for all chemicals to be used.[11] Verify that the chemical fume hood is operational and that a safety shower/eyewash station is accessible.

  • Don PPE : Put on all required PPE, including a lab coat, chemical safety goggles, and appropriate gloves.[8]

  • Weighing :

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

    • Use non-metallic spatulas (e.g., ceramic or PTFE) to avoid potential reactivity.[12]

    • Close the primary container immediately after dispensing.

  • Dissolving/Reaction Addition :

    • If preparing a solution, add the solid slowly to the solvent.

    • If adding to a reaction, do so in a controlled manner, being mindful of any potential exothermic processes.

  • Post-Handling Cleanup :

    • Wipe down the work surface and any equipment with an appropriate solvent.

    • Dispose of all contaminated materials (gloves, weigh papers, pipette tips) in a clearly labeled hazardous waste container.[7]

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Storage Requirements
  • Container : Keep the container tightly closed to prevent moisture ingress and contamination.[1][13]

  • Atmosphere : Store under an inert atmosphere (e.g., Argon or Nitrogen) if the compound is sensitive to air or moisture.

  • Temperature : Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[13] Refrigerated storage (2-8°C) may be recommended to ensure long-term stability.

  • Incompatibilities : Store separately from strong oxidizing agents, strong acids, and bases.[6][14]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[10]

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][13]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor immediately.[6]

Spill Response

The appropriate response depends on the size and nature of the spill.

G Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess spill size and risk Alert->Assess Small Small Spill (Manageable by lab personnel) Assess->Small Small Large Large Spill (Requires specialist team) Assess->Large Large Contain Contain spill with absorbent material (e.g., vermiculite, sand) Small->Contain Evacuate Evacuate the area. Call emergency response. Large->Evacuate Cleanup Carefully collect material with non-sparking tools Contain->Cleanup Dispose Place in a sealed, labeled hazardous waste container Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate

Caption: Decision tree for responding to a chemical spill.

  • Personal Precautions : Do not breathe vapors or dust. Avoid substance contact. Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.[6]

  • Containment : For a small spill, cover with a dry, inert absorbent material such as sand, vermiculite, or earth. Do not use combustible materials like sawdust.

  • Cleanup : Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[13]

  • Environmental Precautions : Prevent the material from entering drains or waterways.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. For large fires, water spray or fog may be used.[14]

  • Specific Hazards : During a fire, irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen bromide, may be generated.[15]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions.[1]

  • Possibility of Hazardous Reactions : Violent reactions are possible with strong oxidizing agents.[6]

  • Conditions to Avoid : Avoid exposure to heat, flames, sparks, and static discharge.[6][13]

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[14]

  • Hazardous Decomposition Products : Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[15]

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

  • Product : Do not dispose of the material with household garbage or allow it to reach the sewage system.[9] Unused product should be disposed of as hazardous waste through a licensed disposal company.

  • Contaminated Packaging : Containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with regulations.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific Company. (2025). SAFETY DATA SHEET: 5-bromo-1-benzofuran-2-carboxylic acid.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2,3-Benzofuran.
  • CPAChem. (2023). Safety data sheet: Carbofuran.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Benzofuran.
  • National Institutes of Health (NIH). (2011). Carbofuran occupational dermal toxicity, exposure and risk assessment. PMC.
  • (2012). SAFETY DATA SHEET: Azetidine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Bromofuran.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • (n.d.). Carbofuran Toxicological Evaluation.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-3-methylfuran-2-carboxylate.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • Sigma-Aldrich. (n.d.). 2-bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole.
  • PubChem. (n.d.). 5-Bromofuran-2-carbohydrazide.
  • Fisher Scientific. (2012). SAFETY DATA SHEET: 3-Bromofuran.
  • ResearchGate. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Benzofuran-5-carbaldehyde.
  • (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Environmental Protection Agency (EPA). (n.d.). CompTox Chemicals Dashboard: 3-Benzofurancarboxylic acid derivative.
  • National Institute of Standards and Technology (NIST). (n.d.). NIST WebBook: Carbofuran.
  • Zakarian Lab, UCSB. (n.d.). Zakarian Lab Safety Protocol.
  • AWS. (2016). SAFETY DATA SHEET BROMICIDE® GRANULES (US).
  • ChemicalBook. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5.
  • Moravek. (2024). Chemical Synthesis Safety Tips To Practice in the Lab.
  • PubChem. (n.d.). 5-Bromophthalide.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • Synthonix. (n.d.). 3-Methoxyazetidine hydrochloride.
  • National Institute of Standards and Technology (NIST). (n.d.). NIST WebBook: Benzthiazide.
  • Sigma-Aldrich. (n.d.). 3-Methoxyazetidine.

Sources

Protocols & Analytical Methods

Method

Application Note: Mastering Amide Bond Formation with Azetidines

A Guide for Researchers in Medicinal Chemistry and Drug Development Introduction: The Rising Prominence of Azetidines and the Nuances of Their Functionalization Azetidines, four-membered saturated nitrogen heterocycles,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Rising Prominence of Azetidines and the Nuances of Their Functionalization

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as highly valuable structural motifs in modern drug discovery.[1][2][3][4] Their incorporation into molecular scaffolds can introduce conformational rigidity, improve metabolic stability, and enhance aqueous solubility, making them attractive replacements for more conventional groups like gem-dimethyl or tert-butyl moieties. Despite their thermodynamic stability, the inherent ring strain of approximately 25.4 kcal/mol presents unique synthetic challenges, particularly during functionalization.[5][6]

The formation of an amide bond at the azetidine nitrogen is a cornerstone transformation for elaborating these scaffolds. However, this reaction is not always straightforward. The reactivity of the azetidine can be influenced by substitution, the choice of coupling reagents, and reaction conditions, sometimes leading to unexpected side reactions such as ring expansion or decomposition.[1][3]

This application note provides a detailed guide to navigating the experimental procedures for amide bond formation with azetidines. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering researchers to troubleshoot and optimize these critical reactions.

Core Principles: Understanding the Azetidine Nucleophile

The success of an amide coupling reaction hinges on the activation of a carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine.[7] In this context, the azetidine serves as the amine nucleophile.

Several factors must be considered:

  • Nitrogen Nucleophilicity: The nitrogen atom in an unsubstituted azetidine is a reasonably good nucleophile. However, its reactivity can be modulated by substituents on the ring. Electron-withdrawing groups can decrease nucleophilicity, sometimes necessitating stronger activation of the carboxylic acid or more forcing reaction conditions.[8]

  • Ring Strain and Stability: The strained nature of the azetidine ring makes it susceptible to ring-opening under harsh conditions, particularly acidic or strongly nucleophilic environments.[6][9] Therefore, the choice of reagents and purification methods is critical to preserving the four-membered ring.

  • Protecting Groups: For complex syntheses, the azetidine nitrogen is often protected, most commonly with a tert-butoxycarbonyl (Boc) group. The Boc group offers robust protection under various conditions and can be cleanly removed with acid.[10] When the N-H azetidine is the desired starting material, care must be taken to select coupling conditions that are compatible with the free amine.

Workflow for Azetidine Amide Coupling

The general process for coupling a carboxylic acid with an azetidine is outlined below. This workflow highlights the key stages from starting materials to the purified product.

Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Analysis start_materials Azetidine & Carboxylic Acid reagent_prep Prepare Coupling Reagents (e.g., EDC, HOBt in DCM) start_materials->reagent_prep activation Activate Carboxylic Acid reagent_prep->activation Add Acid coupling Add Azetidine (Nucleophilic Attack) activation->coupling Form Active Ester monitoring Monitor Reaction (TLC, LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up/ Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for azetidine amide bond formation.

Protocols for Amide Bond Formation with Azetidines

The choice of coupling reagent is paramount and depends on the complexity of the substrates, their sensitivity to racemization, and cost considerations. Below are three widely applicable protocols.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is one of the most common and cost-effective methods for amide bond formation. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or HATU suppresses racemization and improves reaction efficiency.[7][12]

Carbodiimide Mechanism RCOOH R-COOH O_Acylisourea [O-Acylisourea Intermediate]* RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Azetidine HOBt HOBt Active_Ester->Amide + Azetidine Azetidine Azetidine (R'-NH-R'') Urea Urea Byproduct

Sources

Application

The Furan Paradox: De-risking Bioactivation Liabilities in Drug Discovery

Application Note & Protocol Guide Introduction: The Structural Alert vs. The Pharmacophore The furan ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to serve as a hydrogen bond acceptor, re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Structural Alert vs. The Pharmacophore

The furan ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to serve as a hydrogen bond acceptor, reduce lipophilicity (logP) compared to phenyl rings, and improve solubility. However, it presents a significant structural alert (toxicophore).

The "Furan Paradox" arises because the furan ring itself is not inherently toxic; its liability stems from metabolic bioactivation. Cytochrome P450 enzymes (primarily CYP2E1 , but also CYP3A4 in drug-like molecules) oxidize the furan ring into a highly reactive


-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA) .[1][2][3][4]

If not detoxified by Glutathione (GSH), BDA cross-links proteins and DNA, leading to:

  • Hepatotoxicity: Centrilobular necrosis.

  • Carcinogenicity: Cholangiocarcinoma and hepatocellular carcinoma.

This guide provides a tiered screening strategy to distinguish between safe furan-containing candidates and those with high bioactivation liability.

Mechanism of Action & Screening Workflow

To de-risk furan scaffolds, we must interrogate the pathway at three checkpoints: metabolic activation, cellular toxicity, and genotoxicity.

FuranBioactivation Furan Furan Scaffold (Candidate Drug) CYP CYP450 Oxidation (CYP2E1/3A4) Furan->CYP BDA Reactive Intermediate (cis-2-butene-1,4-dial) CYP->BDA Ring Opening GSH Glutathione (GSH) Conjugation BDA->GSH Detoxification (Tier 1 Screen) Toxic Protein/DNA Adducts (Toxic) BDA->Toxic Covalent Binding (Tier 2/3 Screen) Safe Mercapturic Acid Excretion (Safe) GSH->Safe

Figure 1: The metabolic bifurcation of furan. The goal of screening is to maximize the GSH pathway and minimize the Toxic pathway.

Tier 1: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Quantify the formation of reactive intermediates (BDA) by "trapping" them with Glutathione (GSH) in human liver microsomes (HLM). Why this works: BDA reacts rapidly with GSH to form mono- and bis-GSH adducts. Detection of these adducts via LC-MS/MS is the definitive proof of bioactivation.

Protocol A: Microsomal GSH Trapping

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • Glutathione (GSH), reduced (100 mM stock in water)

  • NADPH Regenerating System (e.g., Isocitrate/Isocitrate Dehydrogenase)

  • Test Compound (10 mM DMSO stock)

  • Positive Control: Furosemide (known bioactivation) or Benzbromarone .

Workflow Steps:

  • Preparation: Dilute Test Compound to 10 µM (final) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Mix: Add HLM (final conc. 1.0 mg/mL ) and GSH (final conc. 5 mM ).

    • Note: High GSH (5 mM) is required to ensure trapping kinetics outcompete protein binding.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Controls:

    • Negative Control: Buffer instead of NADPH (detects chemical reactivity without metabolism).

    • Zero-Time: Quench immediately after NADPH addition.

  • Incubation: Incubate for 60 minutes at 37°C with shaking.

  • Quench: Add 1 volume of ice-cold Acetonitrile (ACN) containing internal standard.

  • Clarification: Centrifuge at 3,000 x g for 20 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

LC-MS/MS Detection Strategy

Standard MS scanning often misses low-level adducts. Use Neutral Loss Scanning for high sensitivity.

ParameterSettingRationale
Ionization ESI Positive ModeGSH adducts ionize well in positive mode.
Scan Type Neutral Loss (NL) of 129 Da Specific loss of the pyroglutamic acid moiety from the GSH adduct.
Alternative Precursor Ion Scan of m/z 272 (Neg Mode)Scans for the deprotonated GSH fragment; highly specific but sometimes less sensitive.
Target Mass [M + H + 307]⁺Mass of Parent + GSH (307 Da) - 2H (oxidation).

Data Interpretation:

  • Positive Hit: Presence of a peak with NL 129 Da at mass [M+305] (mono-GSH) or [M+610] (bis-GSH).

  • Risk Level: Correlate peak area of adduct to percent turnover of parent. >1% turnover to adduct indicates high risk.

Tier 2: Metabolic Cytotoxicity Screening

Objective: Determine if the bioactivation observed in Tier 1 translates to actual cellular toxicity. Critical Nuance: Standard cell lines (e.g., HepG2) lack sufficient CYP2E1/3A4 to generate BDA. You must use metabolically competent cells.

Protocol B: HepaRG™ Viability Assay

Why HepaRG? Unlike HepG2, differentiated HepaRG cells maintain near-physiological levels of CYP2E1 and CYP3A4, making them the "Gold Standard" for furan toxicity without needing exogenous S9 fraction.

Reagents:

  • HepaRG™ cells (differentiated, terminally plated).

  • Williams' E Medium with GlutaMAX™.

  • CellTiter-Glo® (Promega) for ATP quantification.

Workflow Steps:

  • Seeding: Thaw differentiated HepaRG cells and plate in 96-well collagen-coated plates (approx. 60,000 cells/well). Allow to equilibrate for 24-48 hours.

  • Dosing: Treat cells with Test Compound (8-point dose response, 0.1 µM – 100 µM).

    • Vehicle Control: 0.1% DMSO.

    • Positive Control:Aflatoxin B1 or Acetaminophen (requires CYP activation).

  • Exposure: Incubate for 24 hours (acute) and 72 hours (chronic).

    • Note: Furan toxicity is time-dependent. 24h may be insufficient for BDA accumulation.

  • Readout: Remove media, add CellTiter-Glo reagent, shake for 2 min, incubate 10 min, and read Luminescence.

Calculation: Calculate


. Compare the 

in HepaRG vs. a non-metabolic line (e.g., HepG2 or NIH-3T3).

  • Ratio > 3: Suggests toxicity is metabolite-driven (bioactivation).

Tier 3: Genotoxicity Assessment (High-Content)

Objective: Detect DNA damage caused by BDA cross-linking. Protocol: In Vitro Micronucleus (IVMN) Assay in HepaRG.

Workflow:

  • Treatment: Treat HepaRG cells with compound for 24 hours.

  • Block: Add Cytochalasin B (block cytokinesis) for the final 20 hours to identify dividing cells.

  • Stain: Fix cells and stain with Hoechst 33342 (Nuclei) and CellMask™ (Cytoplasm).

  • Imaging: Use High-Content Screening (HCS) imager (e.g., PerkinElmer Operetta).

  • Analysis: Count micronuclei (MN) only in binucleated cells.

    • Threshold: >2-fold increase in MN frequency over vehicle control = Genotoxic Liability.

Decision Matrix & Summary
AssayEndpointResultDecision
GSH Trapping Adduct formation (LC-MS)None Detected Green: Proceed. Low bioactivation risk.
Detected Amber: Proceed to Tier 2. Quantify % turnover.
HepaRG Tox

Shift
Ratio < 2 Green: Adducts formed but not cytotoxic at relevant doses.
Ratio > 3 Red: Metabolic toxicity confirmed. Stop or redesign.
Micronucleus DNA DamagePositive Red: Genotoxic. High regulatory barrier.
References
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology. Link

  • Argoti, D., et al. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Drug Metabolism and Disposition.[5] Link

  • Guillouzo, A., et al. (2010). The human hepatoma HepaRG cells: A highly differentiated model for evaluation of drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Link

Sources

Method

Analytical Methods for Characterizing 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine

Application Note & Protocol Guide Executive Summary & Molecule Profile[1] This guide outlines the comprehensive analytical strategy for 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine , a specific heterocyclic amide likel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Molecule Profile[1]

This guide outlines the comprehensive analytical strategy for 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine , a specific heterocyclic amide likely utilized as a scaffold in fragment-based drug discovery (FBDD).

The characterization of this molecule presents unique challenges due to the amide bond rotamerism typical of azetidine derivatives and the isotopic signature of the bromine substituent. This protocol integrates High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Ultra-Performance Liquid Chromatography (UPLC) to ensure identity, purity, and stability.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImpact on Analysis
Formula

MW ~260.09 Da
LogP ~1.2 - 1.5Suitable for Reverse Phase (RP) Chromatography
Solubility DMSO, MeOH, ACN, DCMNMR solvent selection (DMSO-

preferred)
Key Moiety 5-BromofuranUV active (

~260-280 nm); Br Isotope Pattern
Key Moiety Azetidine AmideRotamerism: May cause peak splitting in NMR at RT

Analytical Workflow Strategy

The following workflow ensures a "Self-Validating" analytical package, where MS confirms the formula, NMR confirms the connectivity (and rotamer ratio), and UPLC quantifies the purity.

AnalyticalWorkflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quality cluster_2 Phase 3: Solid State Step1 HRMS (ESI+) Step2 1H / 13C NMR Step1->Step2 Confirm Formula Step3 2D NMR (NOESY) Step2->Step3 Resolve Rotamers Step4 UPLC-PDA Step3->Step4 Ref Std Qual Step5 Impurity Profiling Step4->Step5 Area % Step6 DSC / TGA Step5->Step6 Batch Release

Figure 1: Integrated Analytical Workflow for NCE Characterization.

Protocol 1: Structural Identification via NMR

Objective: Confirm connectivity and assess amide bond rotamers.[1]

Expert Insight: The Rotamer Challenge

Azetidine amides often exhibit restricted rotation around the C-N amide bond due to the partial double bond character. This results in the presence of two distinct conformers (rotamers) in solution at room temperature.

  • Observation: You may see "doubling" of the furan protons or the azetidine ring protons in the

    
     NMR spectrum.
    
  • Validation: These are not impurities. Heating the sample (Variable Temperature NMR) to ~350 K usually causes these peaks to coalesce into a single average set.

Method Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution).

  • Solvent: DMSO-

    
     (Preferred for solubility and separating water peaks) or 
    
    
    
    .
  • Concentration: 5-10 mg in 0.6 mL.

  • Temperature: 298 K (Standard); 353 K (For coalescence studies).

Expected Chemical Shifts ( , ppm in DMSO- )
Proton EnvironmentMultiplicityApprox. ShiftNotes
Furan H-3 Doublet (d)7.1 - 7.3Coupled to H-4
Furan H-4 Doublet (d)6.6 - 6.8Coupled to H-3
Azetidine H-2/4 Multiplet (m)4.0 - 4.6Complex: Diastereotopic due to ring puckering & rotamers.
Azetidine H-3 Multiplet (m)4.2 - 4.4Methine proton
Methoxy (

)
Singlet (s)3.2 - 3.3Sharp singlet; may show two peaks if rotation is slow.
Workflow Steps
  • Preparation: Dissolve 10 mg of sample in DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition: Acquire

    
     (16 scans) and 
    
    
    
    (1024 scans).
  • Rotamer Check: If peak doubling is observed, acquire a NOESY or ROESY spectrum. Exchange cross-peaks (chemical exchange) between the split signals confirm they are rotamers of the same molecule, not impurities.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and validate the presence of Bromine.

Expert Insight: The Bromine Isotope Pattern

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).[2] This creates a distinct 1:1 doublet signal separated by 2 mass units (

and

). This is the primary "fingerprint" for this molecule.

MassSpecPattern cluster_isotopes Isotopic Distribution (Theoretical) Sample Sample Injection (ESI+) Ionization Ionization: [M+H]+ Sample->Ionization Detection Detection Ionization->Detection Peak79 79-Br Isotope Intensity: ~100% m/z: ~260.0 Detection->Peak79 Observe Peak81 81-Br Isotope Intensity: ~98% m/z: ~262.0 Detection->Peak81 Observe Peak79->Peak81 Delta = 2.0 u

Figure 2: Expected Mass Spectral Isotope Pattern for Monobrominated Species.

Method Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (promotes protonation of the amide/ether oxygen).

  • Target Ion:

    
    .
    
  • Acceptance Criteria:

    • Mass Accuracy: < 5 ppm error.

    • Isotope Ratio:

      
       intensity ratio between 0.9 and 1.1.
      

Protocol 3: UPLC Purity Assay

Objective: Quantify purity and detect process impurities (e.g., 5-bromofuran-2-carboxylic acid, unreacted azetidine).

Method Development Logic
  • Column: C18 (L1) is standard. A "charged surface" hybrid particle (e.g., CSH C18) is recommended to prevent peak tailing of the azetidine nitrogen, although the amide functionality reduces basicity.

  • Mobile Phase: Acidic pH is required to keep the molecule neutral/protonated and prevent ionization shifts during the run.

  • Wavelength: The furan ring has a strong absorbance. A scan from 200–400 nm (PDA) is ideal, extracting at 270 nm for quantitation.

Detailed Protocol
ParameterCondition
System UPLC / UHPLC with PDA Detector
Column Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Column Temp 40 °C
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 1.0 µL
Detection UV 270 nm (Bandwidth 4 nm)

Gradient Table:

Time (min) %A %B Curve
0.00 95 5 Initial
4.00 5 95 Linear
5.00 5 95 Hold
5.10 95 5 Re-equilibrate

| 7.00 | 95 | 5 | End |

System Suitability Tests (SST) - Required per ICH Q2:

  • Precision: 5 replicate injections of standard (RSD < 2.0%).

  • Tailing Factor:

    
     for the main peak.
    
  • Resolution:

    
     between the main peak and nearest impurity (e.g., hydrolyzed acid).
    

References & Grounding

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Defines requirements for specificity, linearity, and accuracy in method validation. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for interpreting Mass Spec isotope patterns of Bromine).

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (Context for Azetidine stability and amide formation).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of substituted azetidines

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the Synthesis of Substituted Azetidines. This guide is designed for researchers, medicinal chemists, and process development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the Synthesis of Substituted Azetidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this strained, four-membered heterocyclic scaffold. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines both challenging synthetic targets and uniquely reactive building blocks.[1] This resource provides field-proven insights, troubleshooting protocols, and in-depth FAQs to address the common hurdles encountered during their synthesis.

Part 1: Troubleshooting Guide for Common Synthetic Issues

Navigating the synthesis of azetidines often involves overcoming predictable challenges ranging from low yields to unexpected side reactions. This section provides a systematic approach to diagnosing and solving these common problems.

Table 1: Common Problems and Solutions in Azetidine Synthesis

Observed ProblemPotential Cause(s)Recommended Solutions & Rationale
Low or No Product Yield 1. Inefficient Leaving Group: The hydroxyl group in γ-amino alcohols is a poor leaving group, preventing efficient intramolecular SN2 cyclization. 2. Steric Hindrance: Bulky substituents near the reaction centers can impede the required bond formations. 3. Decomposition: The high ring strain can make the azetidine product susceptible to decomposition under the reaction conditions (e.g., high heat, strong acid/base).[1][2] 4. Reagent Incompatibility: The chosen base may not be strong enough to deprotonate the amine for cyclization, or it may react with other functional groups.1. Activate the Alcohol: Convert the hydroxyl group into a better leaving group (e.g., mesylate, tosylate, or triflate). The triflate is exceptionally reactive but may be unstable. A common, robust method is activation with MsCl or TsCl in the presence of a non-nucleophilic base like triethylamine or DIPEA.[3] 2. Modify Synthetic Strategy: If steric hindrance is significant, consider a different synthetic approach. For example, a [2+2] photocycloaddition (Aza-Paternò–Büchi reaction) may be less sensitive to certain steric environments than an SN2 cyclization.[4] 3. Optimize Reaction Conditions: Run the cyclization at the lowest effective temperature. Screen different solvents to find an optimal balance of solubility and reactivity. Ensure the workup is mild and avoids prolonged exposure to harsh conditions. 4. Base Screening: For intramolecular cyclizations, stronger, non-nucleophilic bases like NaH, KHMDS, or LiHMDS may be required to drive the reaction to completion, especially with less reactive leaving groups.
Formation of Side Products 1. Dimerization/Polymerization: The starting material (e.g., γ-amino alcohol) can react intermolecularly instead of intramolecularly, especially at high concentrations. 2. Ring-Opening: The strained azetidine ring can be opened by nucleophiles present in the reaction mixture (e.g., excess amine, base, or solvent-derived species).[2][5] 3. Formation of Pyrrolidines: In some reactions, such as iodocyclization of homoallyl amines, the 5-endo-tet cyclization to form a pyrrolidine can compete with or dominate the desired 4-exo-tet cyclization for the azetidine.[5]1. Use High Dilution: Perform the cyclization step under high-dilution conditions (typically <0.1 M) to favor the intramolecular pathway over intermolecular reactions. Syringe pump addition of the substrate to the reaction mixture is a standard technique. 2. Control Stoichiometry & Temperature: Use the minimum required amount of base and nucleophiles. Lowering the reaction temperature can often suppress undesired ring-opening pathways. 3. Direct the Cyclization: The choice of cyclization conditions can influence regioselectivity. For instance, in metal-catalyzed C-H amination, the ligand and metal center can be tuned to favor the formation of the four-membered ring.[1]
Poor Stereoselectivity 1. Lack of Facial Selectivity: In cycloaddition reactions, the approach of the two components may not have a strong energetic preference for one stereochemical outcome. 2. Racemization: If a stereocenter is adjacent to a position that can form a planar intermediate (e.g., enolate, carbocation), stereochemical information can be lost.1. Employ Chiral Auxiliaries: Use a chiral auxiliary on the nitrogen or another part of the substrate to direct the stereochemical outcome. Evans auxiliaries or chiral sulfinamides are well-established for this purpose.[5] 2. Use Asymmetric Catalysis: A chiral catalyst (e.g., a chiral Lewis acid or a transition metal complex with a chiral ligand) can create a chiral environment that favors the formation of one enantiomer. 3. Substrate Control: Design the substrate so that existing stereocenters direct the formation of new ones. This is often one of the most powerful and predictable strategies.
Difficulty with Purification 1. Product Volatility: Low molecular weight azetidines can be volatile, leading to loss of product during solvent removal under reduced pressure. 2. Instability on Silica Gel: The acidic nature of standard silica gel can cause decomposition or ring-opening of sensitive azetidines.1. Careful Solvent Removal: Use a cold water bath for the rotary evaporator and avoid applying high vacuum for extended periods. For highly volatile products, consider purification by distillation. 2. Alternative Chromatography: Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (basic or neutral). For some compounds, reverse-phase chromatography may be a viable option.
Workflow for Troubleshooting Low Yields

When faced with a low-yielding reaction, a logical, step-by-step approach to troubleshooting is critical. The following diagram outlines a decision-making workflow to identify and resolve the underlying issues.

TroubleshootingWorkflow start Low or No Yield Observed check_sm Analysis of Crude Reaction: Is Starting Material (SM) Unchanged? start->check_sm check_side_products Are Side Products Present? check_sm->check_side_products No no_reaction Problem: No Reaction Occurring check_sm->no_reaction Yes degradation Problem: Product Degradation or Side Reaction check_side_products->degradation Yes solution_no_reaction Solutions: 1. Increase Temperature/Time 2. Use a More Reactive Leaving Group (e.g., Ms -> Ts -> Tf) 3. Use a Stronger Base (e.g., NaH, KHMDS) 4. Screen Solvents no_reaction->solution_no_reaction solution_degradation Solutions: 1. Decrease Temperature 2. Use Milder Reagents 3. Check Workup/Purification pH 4. Use High Dilution to Prevent Dimerization degradation->solution_degradation

Caption: A decision tree for troubleshooting low-yielding azetidine synthesis reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust method for synthesizing a simple, substituted azetidine in a research lab setting?

A: For general-purpose synthesis of simple azetidines, the intramolecular cyclization of γ-amino alcohols or γ-haloamines remains one of the most reliable and well-understood methods.[3] This two-step process involves:

  • Activation: Conversion of a commercially available γ-amino alcohol to a derivative with a good leaving group (e.g., mesylate or tosylate).

  • Cyclization: Treatment with a suitable base (e.g., NaH, KOtBu) promotes an intramolecular SN2 reaction to form the azetidine ring.

The primary advantage of this method is its predictability and the wide availability of chiral amino alcohol starting materials. However, its functional group tolerance can be limited by the use of strong bases.[6]

Q2: I need to synthesize a densely functionalized azetidine. Which methods offer the best functional group tolerance?

A: Modern methods have significantly improved functional group compatibility. Two excellent strategies are:

  • Palladium-Catalyzed C(sp³)–H Amination: Developed by Gaunt and others, this method uses a palladium catalyst to directly form the azetidine ring from a linear amine precursor via C-H activation.[1] This approach avoids the need for pre-installing a leaving group and shows remarkable tolerance for a wide array of functional groups.[1][7]

  • [2+2] Photocycloadditions (Aza-Paternò–Büchi Reaction): This method forms the azetidine ring in a single step by reacting an imine with an alkene under photochemical conditions.[4][8] Recent advancements using visible-light photocatalysis have made this reaction milder and more accessible, tolerating sensitive functional groups that would not survive ionic or high-temperature conditions.[1][9]

Q3: How do I control the stereochemistry at C2 and C4 during synthesis?

A: Controlling stereochemistry is paramount for medicinal chemistry applications. For a 2,4-disubstituted azetidine, achieving cis or trans selectivity depends heavily on the chosen synthetic route.

  • For Intramolecular Cyclizations: The relative stereochemistry is often set by the stereocenters in the acyclic precursor. By starting with an enantiopure amino alcohol, you can control the absolute stereochemistry. The cyclization itself is usually stereospecific.

  • For [2+2] Cycloadditions: The stereochemical outcome is determined during the C-C and C-N bond formations. The reaction can be either diastereoselective, depending on the steric and electronic properties of the substituents, or enantioselective if a chiral catalyst or auxiliary is used. The stereochemistry of the starting alkene is often transferred to the product.

Q4: My target azetidine has a quaternary center at the C3 position. What are the best strategies for this?

A: Creating a C3-quaternary center is a significant challenge. Traditional intramolecular cyclizations are often difficult due to the steric hindrance of forming a tetrasubstituted carbon. Modern strategies are better suited for this:

  • Strain-Release Functionalization: Methods using highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) are particularly powerful.[1] These intermediates can be opened with a wide range of nucleophiles and electrophiles in a modular fashion to build 3,3-disubstituted azetidines.

  • Ring Contraction: A nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can provide α-carbonylated N-sulfonylazetidines with a C3-substituent.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step procedures for two common and powerful methods for azetidine synthesis.

Protocol 1: Synthesis of N-Benzyl-2-phenylazetidine via Intramolecular Cyclization

This protocol is a classic example of forming an azetidine ring from a γ-amino alcohol.

Workflow Diagram:

Protocol1 A 3-Amino-3-phenyl-1-propanol (Starting Material) B Step 1: N-Benzylation (BnBr, K2CO3, MeCN) A->B C Intermediate: N-Benzyl-3-amino-3-phenyl-1-propanol B->C D Step 2: O-Mesylation (MsCl, Et3N, DCM, 0°C) C->D E Intermediate: Mesylate Ester D->E F Step 3: Cyclization (NaH, THF) E->F G Final Product: N-Benzyl-2-phenylazetidine F->G

Caption: Workflow for the synthesis of a 2-substituted azetidine via cyclization.

Step 1: N-Benzylation

  • To a solution of 3-amino-3-phenyl-1-propanol (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 12-16 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-benzyl-3-amino-3-phenyl-1-propanol.

    • Causality: The base (K₂CO₃) deprotonates the primary amine, allowing it to act as a nucleophile and displace the bromide from benzyl bromide.

Step 2 & 3: One-Pot Mesylation and Cyclization

  • Dissolve the N-benzylated amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1 hour.

    • Causality: MsCl reacts with the primary alcohol to form a mesylate, an excellent leaving group. Et₃N acts as a base to neutralize the HCl generated.

  • In a separate flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous THF.

  • Slowly add the mesylate-containing reaction mixture from step 2 to the NaH suspension at 0 °C via cannula.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Causality: NaH, a strong base, deprotonates the secondary amine. The resulting anion performs an intramolecular SN2 attack, displacing the mesylate leaving group to form the azetidine ring.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (using base-washed silica if necessary) to obtain the final product, N-benzyl-2-phenylazetidine.

Protocol 2: Synthesis of an Azetidine via Aza-Paternò–Büchi [2+2] Photocycloaddition

This protocol describes a general procedure for the visible-light-mediated synthesis of an azetidine from an imine and an alkene.[1][9]

Mechanism Diagram:

APB_Mechanism cluster_0 Reaction Scheme cluster_1 Simplified Mechanism Imine Imine plus1 + Imine->plus1 Alkene Alkene reaction_arrow hv, Photocatalyst (e.g., Ir(dFppy)3) plus1->Alkene Azetidine Azetidine Product reaction_arrow->Azetidine PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited hv (Visible Light) PC_excited->PC Energy Transfer Imine_g Imine (Ground State) Imine_t Imine* (Triplet State) Imine_g->Imine_t Sensitization Product Azetidine Imine_t->Product + Alkene [2+2] Cycloaddition Alkene_g Alkene

Caption: Simplified reaction and mechanism for a photocatalytic Aza-Paternò–Büchi reaction.

Procedure:

  • In a borosilicate glass vial equipped with a magnetic stir bar, dissolve the imine substrate (1.0 eq), the alkene (2.0-5.0 eq), and the photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol%).

  • De-gas the solution by sparging with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the excited states.

  • Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, Kessil lamp). If necessary, use a fan to maintain the reaction at room temperature.

    • Causality: The photocatalyst absorbs visible light and becomes electronically excited. It then transfers this energy to the imine (sensitization), promoting it to a reactive triplet excited state.

  • Irradiate the mixture for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the azetidine product.

    • Causality: The excited triplet imine undergoes a stepwise or concerted [2+2] cycloaddition with the ground-state alkene to form the four-membered azetidine ring.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 15, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Powers, S. E., & Micalizio, G. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Retrieved February 15, 2026, from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved February 15, 2026, from [Link]

  • Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Schindler, C. S. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Retrieved February 15, 2026, from [Link]

  • Wang, X.-R., & Zhang, Y. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved February 15, 2026, from [Link]

  • It's Chemistry Time. (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Managing Side Reactions in Bromofuran Chemistry

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for bromofuran chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for bromofuran chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging heterocyclic compounds. The inherent reactivity of the furan ring, combined with the influence of the bromine substituent, can lead to a variety of side reactions that complicate synthesis and purification.

This document moves beyond simple protocols to explain the causality behind common experimental failures and provides robust, field-proven troubleshooting strategies.

FAQ 1: Unwanted Debromination During Organometallic Reagent Formation

Question: I am attempting to form a Grignard or organolithium reagent from my bromofuran, but I'm observing significant amounts of the debrominated furan byproduct. What is causing this, and how can I minimize it?

Answer:

This is a very common issue stemming from the inherent instability of the reagents and the reaction's sensitivity to ambient conditions.

The Chemistry Behind the Problem

Debromination during the formation of Grignard or organolithium reagents from bromofurans can occur through two primary pathways:

  • Protonolysis: Grignard and organolithium reagents are exceptionally strong bases. Any trace of protic sources, most commonly water, will rapidly quench the newly formed organometallic, leading to the formation of a furan-H bond and destroying your desired reagent.[1] The reaction is: R-MgX + H₂O → R-H + Mg(OH)X.

  • Radical Mechanisms: The formation of these reagents, particularly Grignard reagents, is not a simple insertion. It involves single-electron transfer (SET) from the magnesium surface to the bromofuran, generating a radical anion that can fragment.[2] These radical intermediates can abstract a hydrogen atom from the solvent (e.g., THF, diethyl ether) to yield the debrominated byproduct.

The position of the bromine also matters. α-bromofurans (at position 2 or 5) are generally more reactive and susceptible to these side reactions than β-bromofurans (at position 3 or 4).

Troubleshooting Guide & Mitigation Strategies

Success hinges on rigorously excluding water and minimizing radical side reactions.

Protocol 1: Rigorous Anhydrous Grignard Reagent Formation

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine and gently warm the flask under vacuum with a heat gun until purple iodine vapors are visible. This helps to remove the passivating magnesium oxide layer. Cool to room temperature and backfill with inert gas. An alternative is to add a few drops of 1,2-dibromoethane to etch the surface.[3]

  • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF, distilled from sodium/benzophenone). Ensure the bromofuran starting material is anhydrous.

  • Initiation: Add a small portion of your bromofuran solution in the anhydrous solvent to the activated magnesium. The reaction should initiate, indicated by gentle refluxing and a cloudy appearance. If it doesn't start, gentle warming may be required.

  • Controlled Addition: Once initiated, add the remaining bromofuran solution dropwise at a rate that maintains a gentle reflux. Do not allow the reaction to become too vigorous.

  • Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire process.

Troubleshooting Flowchart

start Start: Grignard/Lithiation Fails check_dry Are all reagents and solvents rigorously dry? start->check_dry check_mg Is the Magnesium surface activated? check_dry->check_mg Yes failure_h2o Failure Point: Protonolysis by water check_dry->failure_h2o No check_temp Is reaction temperature controlled? check_mg->check_temp Yes failure_mg Failure Point: Passivated Mg surface check_mg->failure_mg No success Successful Reagent Formation check_temp->success Yes failure_temp Failure Point: Side reactions/decomposition check_temp->failure_temp No

Caption: Troubleshooting workflow for organometallic formation.

FAQ 2: Ring Opening and Polymerization Under Acidic Conditions

Question: My reaction is turning into an intractable black tar when I use a Brønsted or Lewis acid catalyst with my bromofuran substrate. What is happening?

Answer:

You are observing the classic acid-catalyzed polymerization of the furan ring. Furans are notoriously unstable in the presence of strong acids.

The Chemistry Behind the Problem

The furan ring, despite its aromaticity, possesses significant diene character.[4] Under acidic conditions, the ring oxygen can be protonated. This protonation disrupts the aromatic system, making the furan ring highly susceptible to nucleophilic attack. This can lead to ring-opening, forming 1,4-dicarbonyl compounds, or more commonly, it can initiate a cascade of electrophilic substitution and polymerization reactions, resulting in the formation of dark, insoluble polymeric materials known as humins.[5][6][7] The presence of a bromine atom does little to prevent this and can sometimes exacerbate decomposition.

Studies have shown that even in the conversion of furan to other products, polymerization can be the dominant reaction path in the presence of acid catalysts and water.[8]

Mechanism of Acid-Catalyzed Polymerization

furan Bromofuran protonated Protonated Intermediate (Activated) furan->protonated + H+ h_plus H+ dimer Dimer Intermediate protonated->dimer + Bromofuran another_furan Another Bromofuran (Nucleophile) polymer Polymeric Tar dimer->polymer + n(Furan) - n(H+)

Caption: Simplified pathway for acid-catalyzed polymerization.

Troubleshooting Guide & Mitigation Strategies

The primary strategy is to avoid strong acids entirely or buffer the reaction medium.

StrategyDescriptionWhen to Use
Use Milder Acids Switch from strong acids (e.g., H₂SO₄, HCl) to milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts that can be filtered off.For reactions requiring electrophilic activation where the substrate shows moderate stability.
Buffer the System If a protic acid is unavoidable, add a base like pyridine or 2,6-lutidine to scavenge excess protons and maintain a higher pH.Essential for reactions that generate acid in situ.
Control Temperature Run the reaction at the lowest possible temperature. Acid-catalyzed decomposition is highly temperature-dependent.Always a good practice, but critical when even mild acids are used.
Alternative Solvents In some cases, solvents like methanol can suppress polymerization by stabilizing reactive intermediates.[8]When converting furans to other value-added chemicals.
FAQ 3: Isomerization During Lithiation of 3-Bromofuran

Question: I am trying to functionalize the 3-position of furan by performing a lithium-halogen exchange on 3-bromofuran at -78°C. However, my final product is the 2-substituted isomer. Why is my substituent migrating?

Answer:

This is a classic case of thermodynamic vs. kinetic control in organolithium chemistry. You are forming the desired 3-lithiofuran (the kinetic product), but it is rearranging to the more stable 2-lithiofuran (the thermodynamic product).

The Chemistry Behind the Problem

The acidity of α-protons (at C2 and C5) on the furan ring is significantly greater than that of β-protons (at C3 and C4). This means that a carbanion (and thus, an organolithium species) is much more stable at the α-position.

When you perform a lithium-halogen exchange on 3-bromofuran with a reagent like n-BuLi at -78°C, you form 3-lithiofuran. This is a kinetically controlled process. However, if the temperature is allowed to rise, even to -40°C, an equilibrium is established, and the 3-lithio species will isomerize to the thermodynamically more stable 2-lithiofuran.[5]

Isomerization Pathway

start 3-Bromofuran + n-BuLi kinetic 3-Lithiofuran (Kinetic Product) start->kinetic -78°C thermo 2-Lithiofuran (Thermodynamic Product) kinetic->thermo Warm to > -40°C (Rearrangement) trap_kinetic Quench with Electrophile (E+) kinetic->trap_kinetic trap_thermo Quench with Electrophile (E+) thermo->trap_thermo product_kinetic 3-Substituted Furan trap_kinetic->product_kinetic product_thermo 2-Substituted Furan trap_thermo->product_thermo SuzukiCycle cluster_side Side Reactions Pd0 Pd(0)L2 OxiAdd R-Pd(II)-Br(L2) Pd0->OxiAdd Oxidative Addition (R-Br) Transmet R-Pd(II)-R'(L2) OxiAdd->Transmet Transmetalation (R'-B(OH)2) Dehalogenation Dehalogenation (R-H) OxiAdd->Dehalogenation [H] source RedElim Pd(0)L2 Transmet->RedElim Reductive Elimination RedElim->Pd0 Product (R-R') Protodeboronation Protodeboronation (R'-H)

Caption: The Suzuki catalytic cycle showing key points for side reactions.

Troubleshooting Guide & Mitigation Strategies

Optimizing a Suzuki reaction requires careful selection of the base, solvent, and catalyst, along with rigorous exclusion of oxygen.

ParameterRecommendationRationale
Solvent/Base System Use an anhydrous, aprotic solvent like dioxane or toluene with a non-aqueous base like K₃PO₄ or CsF.Minimizes water, reducing the rate of protodeboronation. K₃PO₄ is often effective for heteroaromatic substrates.
Degassing Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes before adding the catalyst.Oxygen promotes the homocoupling of boronic acids and can damage the palladium catalyst.
Boronic Acid Stability Use the boronic acid as soon as possible after purchase or synthesis. For particularly unstable ones, convert them to a more robust boronate ester (e.g., a pinacol ester). [9]Boronic acids can degrade on storage. Boronate esters are generally more stable to protodeboronation.
Catalyst Choice Use a modern palladium catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote fast reductive elimination, outcompeting side reactions.These ligands accelerate the desired catalytic cycle, giving side reactions less time to occur.

Protocol 3: Optimized Suzuki-Miyaura Coupling

  • Setup: To an oven-dried flask, add the bromofuran, boronic acid (1.1-1.5 eq.), and base (2-3 eq.).

  • Degassing: Seal the flask with a septum, evacuate, and backfill with argon (repeat 3 times). Add the degassed solvent via cannula or syringe.

  • Sparge: Bubble argon through the stirred solution for 20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and ligand.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic salts.

By systematically addressing these common failure points, you can significantly improve the outcome of your experiments with bromofurans.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • D'Auria, M., et al. (1987). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Journal of Photochemistry. [Link]

  • Xing, R., et al. (2015). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • ResearchGate. Radical Catalyzed Debromination of Bromo-Alkanes by Formate in Aqueous Solutions via a Hydrogen Atom Transfer Mechanism. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Bauwens, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • LibreTexts Chemistry. (2023). 3.3: Rearrangements. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Taplan, C., et al. (2016). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules. [Link]

  • LibreTexts Chemistry. (2023). Suzuki cross-coupling. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Physics and Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Pearson. (2024). Addition Reactions of Furan: Videos & Practice Problems. [Link]

  • MDPI. (2022). Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure. [Link]

  • Walspurger, S., et al. (2004). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry with Dr. G. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]

  • Pearson. (2024). Addition Reactions of Furan: Videos & Practice Problems. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. (2022). Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure. [Link]

  • ORBi. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. [Link]

  • Physics and Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Walspurger, S., et al. (1978). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine

Executive Summary & Immediate Diagnostics Compound Overview: 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine is a high-value intermediate often used in fragment-based drug discovery. Its chemical architecture combines two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Diagnostics

Compound Overview: 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine is a high-value intermediate often used in fragment-based drug discovery. Its chemical architecture combines two high-energy motifs: an electron-rich 5-bromofuran and a kinetically unstable, strained azetidine ring.

The Paradox of Stability: While the amide linkage stabilizes the azetidine nitrogen via resonance (reducing basicity), the opposing electron-withdrawing nature of the carbonyl increases the electrophilicity of the azetidine ring carbons. Simultaneously, the furan ring is highly susceptible to oxidative ring opening and photodehalogenation.

Quick Diagnostic Guide

If you are observing these symptoms, consult the corresponding troubleshooting module below.

SymptomProbable CauseImmediate Action
Solution turns yellow/brown Furan oxidation or polymerizationCheck for peroxide contaminants in solvents (e.g., THF, Ethers).
Precipitation in acidic media Azetidine ring opening (polymerization)Verify pH; avoid pH < 4.0.
LCMS: [M+18] peak appears Hydrolysis (Amide cleavage or Ring open)Switch to anhydrous solvents; check water content.
LCMS: [M-79/81] peak (Loss of Br) PhotodehalogenationProtect from light immediately (Amber glassware).

Deep Dive: Degradation Mechanisms

To solve stability issues, you must understand the "Why." This compound suffers from Dual-Mode Instability .

Mechanism A: Acid-Catalyzed Ring Opening (The Azetidine Liability)

The azetidine ring possesses ~26 kcal/mol of ring strain. In acidic media, even weak protonation of the amide oxygen activates the ring carbons for nucleophilic attack (by water, methanol, or chloride), leading to ring opening.

Mechanism B: Photo-Oxidative Furan Degradation

The 5-bromofuran moiety is photosensitive. UV light can cleave the C-Br bond (radical mechanism) or excite the furan ring, making it susceptible to singlet oxygen attack, leading to ring opening and the formation of dicarbonyls (often colored yellow/brown).

Visualizing the Pathways

DegradationPathways Compound 1-(5-Bromofuran...) (Intact Molecule) Protonated Activated Amide (O-Protonation) Compound->Protonated pH < 4 Radical Furan Radical (Loss of Br) Compound->Radical hν (Photolysis) Oxidized Dicarbonyls (Yellowing) Compound->Oxidized Oxidation Acid Acid (H+) + Nucleophile (H2O) Acid->Protonated Light UV Light / O2 Light->Radical RingOpen Ring-Opened Product (Hydrolyzed Azetidine) Protonated->RingOpen Relief of Strain

Figure 1: Primary degradation pathways. The azetidine ring is vulnerable to acid-mediated opening (top path), while the furan ring is vulnerable to light and oxidation (bottom path).

Troubleshooting & FAQs

Q1: My compound degrades in Methanol. Why?

Answer: Methanol is a nucleophile. While methanol is a common solvent, it can attack the strained azetidine ring if the solution is slightly acidic or if "hot spots" occur during dissolution.

  • The Fix: Avoid protic solvents for long-term storage. Use Acetonitrile (MeCN) or DMSO (anhydrous). If methanol is required for LCMS, prepare fresh immediately before injection.

Q2: I see a new peak at M+18 in LCMS. Is it the amide hydrolyzing?

Answer: Likely not the amide bond itself, but the azetidine ring opening . Amide hydrolysis (cleaving the furan from the azetidine) requires harsh conditions. However, the hydration of the azetidine ring (adding H₂O across the C-N bond) also results in a mass shift of +18 Da. This relieves the 26 kcal/mol strain and is kinetically favored over amide cleavage.

Q3: How do I remove the yellow color?

Answer: You likely cannot "remove" it without chromatography. The yellow color indicates furan oxidation products (often conjugated dicarbonyls). These are impurities.

  • Prevention: Store the solid under Argon/Nitrogen. Ensure all solvents are peroxide-free (test THF/Ethers with peroxide strips before use).

Validated Stability Protocols

Do not guess; validate. Use these protocols to establish a "Safe Operating Window."

Protocol A: Forced Degradation (Stress Testing)

Based on ICH Q1A(R2) Guidelines.

  • Preparation: Dissolve compound to 1 mg/mL in MeCN:H₂O (1:1).

  • Acid Stress: Add 0.1 N HCl. Incubate at RT for 2 hours.

    • Pass Criteria: >95% recovery by HPLC.

    • Failure: Appearance of ring-opened species.[1][2][3][4]

  • Oxidative Stress: Add 0.3% H₂O₂. Incubate at RT for 1 hour.

    • Pass Criteria: No yellowing, >95% recovery.

  • Photostability: Expose to ambient light for 24 hours vs. Dark Control.

Protocol B: Solvent Compatibility Matrix
SolventStability RatingNotes
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Recommended for stock solutions (-20°C).
Acetonitrile ⭐⭐⭐⭐ (Good)Good for working solutions.
Methanol ⭐⭐ (Risky)Potential nucleophilic attack over time.
Water (pH 7) ⭐⭐ (Fair)Poor solubility; hydrolytic risk if pH shifts.
Water (pH < 4) ❌ (Unstable)Rapid ring opening.

Best Practices for Handling

  • Storage: Store solid at -20°C under inert atmosphere (Argon). The C-Br bond is weak; avoid light.

  • Dissolution: Do not sonicate extensively in protic solvents (heat + sonic energy can trigger degradation). Vortex gently.

  • LCMS Analysis: Use neutral buffers (Ammonium Acetate) rather than strong acids (0.1% Formic Acid is usually okay, but avoid TFA if degradation is observed).

References

  • ICH Harmonised Tripartite Guideline. (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] International Conference on Harmonisation.[8] Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and ring-opening susceptibility). Link

  • Dunlop, A. P. (1953). Furan Chemistry.[9][10] Industrial & Engineering Chemistry. (Classic reference on furan oxidation and acid sensitivity). Link

  • Gribble, G. W. (2010). Oxidation of Furans.[9][10] In: Heterocyclic Scaffolds II. Topics in Heterocyclic Chemistry. (Mechanisms of singlet oxygen attack on furans). Link

Sources

Optimization

interpreting complex NMR spectra of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine

Technical Support Center: 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine Spectral Analysis Case ID: NMR-AZT-BF2 Status: Active Support Level: Tier 3 (Senior Scientist) Subject: Deconvolution of Complex 1H/13C NMR Signals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine Spectral Analysis

Case ID: NMR-AZT-BF2 Status: Active Support Level: Tier 3 (Senior Scientist) Subject: Deconvolution of Complex 1H/13C NMR Signals & Rotameric Analysis

Executive Summary: The "Why" Behind the Complexity

If you are looking at the NMR spectrum of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine and seeing "double peaks," broad humps, or an impossible number of multiplets, do not discard your sample. You are likely observing rotamerism , not impurities.

This molecule presents a "perfect storm" for NMR complexity due to three converging factors:

  • Restricted Amide Rotation: The

    
     bond has partial double-bond character, creating two distinct conformers (Rotamers A and B) that exchange slowly on the NMR timescale at room temperature.
    
  • Azetidine Ring Puckering: The 4-membered ring is not flat; it puckers to relieve strain, making geminal protons diastereotopic.[1]

  • Chiral Center at C3: The methoxy group at position 3 breaks the symmetry, making H2 and H4 protons non-equivalent even without the amide influence.

Diagnostic Workflow: Rotamers vs. Impurities

Before attempting full assignment, you must confirm that the extra peaks are rotamers.[2] Use this logic flow.

RotamerLogic Start User Observes 'Double' Signals Step1 Check Integration Ratio Start->Step1 Decision1 Is ratio integer-based (e.g., 1:1, 2:1)? Step1->Decision1 Impurity Likely Impurity. Perform Standard Purification. Decision1->Impurity No (e.g., 1:0.05) RotamerCheck Likely Rotamers. Check Ratio Consistency across all peaks. Decision1->RotamerCheck Yes (e.g., 1:0.6) Step2 Perform VT-NMR Experiment (Heat to 50-60°C) RotamerCheck->Step2 Result1 Peaks Coalesce (Merge) Step2->Result1 ConclusionA CONFIRMED: Rotamers. Proceed to Assignment. Result1->ConclusionA Yes ConclusionB CONFIRMED: Mixture/Impurity. Peaks remain sharp/distinct. Result1->ConclusionB No

Figure 1: Decision matrix for distinguishing rotational isomers from chemical impurities.

Spectral Assignment Guide

The Furan Region (Aromatic)

The 5-bromofuran moiety is the "anchor" of your spectrum. It is the easiest region to identify.

  • Pattern: Two doublets (

    
    ).
    
  • Coupling (

    
    ): 
    
    
    
    Hz (Characteristic of furan H3-H4).
  • Rotamer Effect: You will likely see two sets of doublets (4 peaks total) if resolution is high.

ProtonApprox Shift (

ppm)
MultiplicityNotes
H3 (Furan) 7.10 - 7.25Doublet (

Hz)
Deshielded by carbonyl.
H4 (Furan) 6.45 - 6.60Doublet (

Hz)
Upfield due to Br-substitution shielding effects relative to H3.
The Azetidine "Fingerprint" (Aliphatic)

This is the complex region (3.8 – 4.8 ppm). Due to the amide bond, the azetidine ring nitrogen is planar-ish, but the ring puckers.

  • H3 (Methine): The proton at the chiral center (under the OMe) usually appears as a quintet-like multiplet or broad signal around 4.2–4.4 ppm.

  • H2 & H4 (Methylene): These are diastereotopic .

    • H2a/H2b: Protons cis to the carbonyl oxygen are deshielded (downfield).

    • H4a/H4b: Protons trans to the carbonyl oxygen are shielded (upfield).

    • Coupling: You will see large geminal coupling (

      
       Hz) and vicinal coupling to H3 (
      
      
      
      Hz).

Visualizing the Coupling Tree:

CouplingTree Root H2a Proton Split1 Split by H2b (Geminal) J ~ 11 Hz Root->Split1 Split2 Split by H3 (Vicinal) J ~ 7 Hz Split1->Split2 Result Doublet of Doublets (dd) (Often overlaps to form multiplet) Split2->Result

Figure 2: Simplified coupling logic for a single azetidine ring proton. This pattern repeats for H2b, H4a, and H4b.

The Methoxy Group
  • Signal: Singlet (

    
    ).
    
  • Shift:

    
     ppm.
    
  • Rotamer Effect: distinct doubling is often observed. You may see two singlets separated by 0.05 – 0.1 ppm.

Troubleshooting Protocols

Issue 1: "My spectrum looks like a mess of overlapping multiplets."

Diagnosis: Signal overlap between rotamers. Protocol: Solvent Switching

  • Evaporate the CDCl3 (Chloroform-d).

  • Redissolve the sample in DMSO-d6 or Toluene-d8 .

  • Why? Aromatic solvents like Toluene induce "aromatic solvent induced shifts" (ASIS). The solvent molecules stack differently against the solute's rotamers, often shifting the peaks enough to separate overlapping multiplets.

Issue 2: "I need to prove purity for a publication/patent."

Diagnosis: Rotamers mimic impurities. Protocol: High-Temperature NMR (Coalescence)

  • Preparation: Use a high-boiling solvent (DMSO-d6 is preferred; Toluene-d8 is acceptable).

  • Setup: Set the probe temperature to 25°C (reference).

  • Stepwise Heating: Acquire spectra at 40°C, 60°C, and 80°C.

  • Observation: As thermal energy overcomes the rotational barrier (

    
     kcal/mol for amides), the distinct rotamer signals will broaden and eventually merge (coalesce) into single, average signals.
    
  • Validation: If peaks sharpen at high temp (become distinct impurities) rather than merge, your sample is impure.[2]

FAQ: Frequently Asked Questions

Q: Why is the integration of the methoxy group 1.8 instead of 3.0? A: You are likely integrating only the major rotamer. Locate the "shadow" singlet nearby (the minor rotamer) and sum their integrals. The total should equal 3.0.

Q: Can I determine the ratio of rotamers? A: Yes. Integrate the Furan H3 doublet for the major species and the Furan H3 doublet for the minor species. The ratio (e.g., 1.0 : 0.[2]6) reflects the thermodynamic equilibrium (


) of the s-cis vs s-trans amide conformers.

Q: Is the azetidine ring planar? A: No. X-ray and computational studies confirm azetidines exist in a puckered conformation. This is why the geminal coupling constants (


) are so prominent in the spectrum.

References

  • Reich, H. J. (n.d.).[2] Structure Determination Using NMR: Amide Rotation and Rotamers. University of Wisconsin-Madison.[3] Retrieved from [Link]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamics and Kinetics).

  • Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses azetidine ring strain and spectral properties).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Furan and Amide shifts).

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine

Welcome to the technical support guide for the synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated alternative synthetic strategies. Our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, empowering you to overcome common challenges in your synthesis.

Overview: The Primary Synthetic Challenge

The target molecule, 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine, is typically synthesized via a standard amide coupling reaction. This involves the condensation of two key fragments: 5-Bromofuran-2-carboxylic acid and 3-methoxyazetidine . While conceptually straightforward, the success of this synthesis hinges on the quality of the starting materials, the choice of coupling conditions, and the management of potential side reactions involving the strained azetidine ring and the reactive furan moiety.

This guide is structured to address issues from the final coupling reaction back to the synthesis of the precursors, providing a comprehensive set of solutions and alternative pathways.

G cluster_main Primary Synthetic Route cluster_alt1 Alternative Route 1: Azetidine Synthesis cluster_alt2 Alternative Route 2: Furoic Acid Synthesis A 5-Bromofuran-2-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA) A->C H 2-Furoic Acid A->H Synthesis Needed? B 3-Methoxyazetidine (often as HCl salt) B->C E N-Protected 3-Hydroxyazetidine B->E Synthesis Needed? D 1-(5-Bromofuran-2-carbonyl) -3-methoxyazetidine C->D D->C Troubleshooting Point F O-Methylation (e.g., NaH, MeI) E->F Provides Precursor B G Deprotection F->G Provides Precursor B G->B Provides Precursor B I Electrophilic Bromination (e.g., Br2, HOAc) H->I Provides Precursor A I->A Provides Precursor A

Figure 1: Overview of the primary and alternative synthetic routes.

Part 1: The Core Reaction - Amide Coupling and Troubleshooting

The most direct path to the target compound is the coupling of the acid and amine fragments.

Experimental Protocol: Standard Amide Coupling with HATU
  • Preparation: To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M) under an inert atmosphere (N2 or Ar), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).[1]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 3-methoxyazetidine hydrochloride (1.2 eq) to the activated mixture. Note: The excess DIPEA is crucial here to neutralize the hydrochloride salt and the HCl generated during the coupling.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the amide coupling step.

Q1: My reaction yield is very low or has stalled. What are the likely causes?

Low yields are the most frequent complaint. The cause can typically be traced to one of several factors related to reagents, conditions, or competing side reactions.

G start Low Yield in Amide Coupling check_reagents Are starting materials pure & dry? start->check_reagents check_activation Is acid activation complete? check_reagents->check_activation Yes solution_reagents Re-purify/dry starting materials. Use fresh anhydrous solvent. check_reagents->solution_reagents No check_base Is base stoichiometry correct, especially with HCl salt? check_activation->check_base Yes solution_activation Increase activation time. Consider a different coupling reagent (see Table 1). check_activation->solution_activation No check_temp Is temperature appropriate? check_base->check_temp Yes solution_base Ensure 2-3 eq. of base (e.g., DIPEA) is used to free the amine and neutralize byproducts. check_base->solution_base No solution_temp Run at 0°C to RT. Avoid high heat, which can degrade the azetidine ring. check_temp->solution_temp No

Figure 2: Decision tree for troubleshooting low reaction yields.

Table 1: Troubleshooting Common Amide Coupling Issues

Symptom Potential Cause Recommended Solution
No reaction or stalled reaction 1. Incomplete activation of the carboxylic acid.2. Poor quality or wet reagents/solvent.3. Insufficient base to free the amine from its HCl salt.1. Switch to a more powerful coupling reagent like HATU or try converting the acid to an acyl chloride (SOCl2).[1]2. Use freshly opened anhydrous solvents and ensure starting materials are dry.3. Use at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) when using the azetidine HCl salt.
Multiple unidentified spots on TLC 1. Decomposition of the strained azetidine ring.2. Side reactions on the furan ring.3. Racemization if using chiral precursors.1. Keep reaction temperatures low (0 °C to RT). Azetidines can be unstable under harsh conditions.[2]2. Ensure reaction conditions are not strongly acidic or basic, which can affect the furan ring.3. Use coupling reagents known to suppress racemization, such as HATU or COMU.[3]
Product is difficult to purify The byproduct from the coupling reagent is co-eluting with the product (e.g., dicyclohexylurea from DCC).Switch to a coupling reagent that produces water-soluble byproducts. EDC and HATU are excellent choices for simplifying purification.[1][4]

Q2: How do I select the best coupling reagent for this specific synthesis?

The choice of coupling reagent is critical. While many options exist, they are not interchangeable. The decision should be based on reactivity, cost, and ease of purification.

Table 2: Comparison of Common Amide Coupling Reagents

Reagent Mechanism/Class Advantages Disadvantages
HATU/HBTU Uronium SaltHigh reactivity, fast reaction times, low racemization.[3]Higher cost, produces a stoichiometric byproduct.
EDC (+ HOBt/HOAt) CarbodiimideWater-soluble byproducts are easily removed during aqueous work-up.[1]Can be less reactive than uronium salts; HOBt/HOAt additives are often required.
SOCl₂ or (COCl)₂ Acyl Chloride FormationVery high reactivity, inexpensive.Harsh conditions (requires heating, generates HCl) can degrade the sensitive azetidine and furan rings.[5] This is a high-risk, high-reward option.
DCC/DIC CarbodiimideInexpensive and effective.Forms insoluble urea byproducts (DCU/DIU) that can be difficult to remove, especially on a large scale.[3]

Expert Recommendation: For this synthesis, HATU is the preferred choice for initial attempts due to its high efficiency and mild conditions, which are well-suited for the potentially sensitive substrates. If cost is a primary concern, EDC/HOBt is a robust second option.

Part 2: Alternative Routes - Synthesis of Key Precursors

If starting materials are prohibitively expensive, of low purity, or unavailable, synthesizing them in-house is a viable alternative strategy.

Route A: Synthesis of 3-Methoxyazetidine

3-Methoxyazetidine is often prepared from its more accessible precursor, 3-hydroxyazetidine.[6][7][8] The key steps involve N-protection, O-methylation, and final deprotection.

G A 3-Hydroxyazetidine B N-Protection (e.g., Boc2O, Et3N) A->B C N-Boc-3-hydroxyazetidine B->C D O-Methylation (e.g., NaH, then MeI) C->D E N-Boc-3-methoxyazetidine D->E F Deprotection (e.g., TFA or HCl in Dioxane) E->F G 3-Methoxyazetidine (as TFA or HCl salt) F->G

Figure 3: Synthetic workflow for the preparation of 3-methoxyazetidine.

Q3: What is a reliable, scalable protocol for synthesizing 3-methoxyazetidine?

This three-step sequence is robust and utilizes common laboratory reagents.

Protocol: Synthesis of 3-Methoxyazetidine from 3-Hydroxyazetidine

Step 1: N-Protection

  • Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of Dioxane/Water.

  • Add Triethylamine (Et3N, 2.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature overnight.

  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield N-Boc-3-hydroxyazetidine, which can often be used without further purification.

    • Causality: The Boc group is chosen for its stability under the basic conditions of the subsequent methylation step and its facile removal under acidic conditions that are unlikely to cleave the methyl ether.[9][10]

Step 2: O-Methylation

  • Caution: Perform this step in a well-ventilated fume hood.

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add methyl iodide (MeI, 1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by slow addition of water. Extract with ethyl acetate, wash, dry, and purify by chromatography to yield N-Boc-3-methoxyazetidine.

    • Causality: The Williamson ether synthesis is a classic and effective method. NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the reactive alkoxide.

Step 3: N-Deprotection

  • Dissolve N-Boc-3-methoxyazetidine (1.0 eq) in a minimal amount of anhydrous DCM or Dioxane.

  • Add an excess of trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure. The resulting product will be the corresponding salt (TFA or HCl), which can be used directly in the subsequent amide coupling step.

Route B: Synthesis of 5-Bromofuran-2-carboxylic Acid

This precursor is commercially available but can also be prepared in one step from 2-furoic acid via electrophilic aromatic substitution.

Q4: I need to prepare 5-bromofuroic acid. What are the key considerations?

The primary challenge is ensuring regioselectivity. The C5 position of the furan ring is the most electron-rich and thus the most susceptible to electrophilic attack, making this transformation generally high-yielding and selective.[11][12]

Protocol: Bromination of 2-Furoic Acid
  • Dissolve 2-furoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Add bromine (Br₂, 1.0-1.1 eq) dropwise at room temperature. The reaction is often exothermic and may require cooling to maintain temperature.

  • Stir the reaction for 2-4 hours at room temperature. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water. The product, 5-bromofuran-2-carboxylic acid, will often precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water to remove residual acid and bromine, and dry under vacuum. Recrystallization may be performed if higher purity is needed.[12]

    • Causality: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The carboxylic acid group is deactivating, while the furan oxygen is strongly activating, directing the incoming electrophile (Br+) to the C5 position.

References

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
  • 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem - NIH. [Link]

  • Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ResearchGate. [Link]

  • Stanković, S., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Elucidating Acidic Electro-Oxidation Pathways of Furfural on Platinum. Hiden Analytical. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Synthetic routes to target compounds A4 and A5. Reagents and conditions. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. American Elements. [Link]

  • 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ResearchGate. [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][6][13]oxazine-2,4-diones. RSC Publishing. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • US20110195947A1 - Methods of synthesizing and isolating n-(bromoacetyl)
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]

  • Chemical and chemoenzymatic routes to bridged homoarabinofuranosylpyrimidines: Bicyclic AZT analogues. Beilstein Journals. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. [Link]

  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. PMC. [Link]

  • The Regioselective Acylation Reactions of Imidazopyridines. Heterocycles. [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • 5-Bromofuroic acid. NIST WebBook. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • A New Method for the Preparation of 2-Thio Substituted Furans by Methylsulfanylation of γ-Dithiane Carbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • A Concise Route to MK-4482 (EIDD-2801) from Cytidine: Part 2. DSpace@MIT. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. NIH. [Link]

  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. ResearchGate. [Link]

  • Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans. The Royal Society of Chemistry. [Link]

Sources

Optimization

scaling up the synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine

The following guide is structured as a Technical Support Center resource. It is designed for process chemists and scale-up engineers encountering specific challenges in the synthesis of 1-(5-Bromofuran-2-carbonyl)-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed for process chemists and scale-up engineers encountering specific challenges in the synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine .

Topic: Scale-Up Synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine Document ID: TSC-2024-BFMA-01 Status: Approved for Pilot Scale (100g – 1kg)

System Overview & Reaction Logic

This synthesis involves the amide coupling of 5-bromofuran-2-carboxylic acid (Fragment A) and 3-methoxyazetidine hydrochloride (Fragment B).

While standard medicinal chemistry often utilizes HATU/EDC for milligram-scale synthesis, these reagents are cost-prohibitive and atom-inefficient at kilogram scale. This guide details the Acid Chloride Activation Route , which offers the highest atom economy and ease of purification (crystallization) for this specific scaffold.

The Chemical Equation



Process Flow Diagram

The following logic map illustrates the critical decision nodes and workflow for the scale-up process.

G Start Start: Raw Materials Activation Step 1: Acid Activation (Oxalyl Chloride/DMF) Start->Activation N2 Atmosphere Coupling Step 2: Schotten-Baumann Coupling (0°C, DCM or MeTHF) Activation->Coupling Transfer Active Ester Quench Step 3: Quench & Phase Cut (Aq. NaHCO3) Coupling->Quench IPC: <1% SM Cryst Step 4: Crystallization (IPA/Heptane) Quench->Cryst Solvent Swap QC QC Check: Is Purity >98%? Cryst->QC QC->Cryst No (Recrystallize) Final Final Product White Solid QC->Final Yes

Caption: Workflow for the conversion of 5-bromofuran-2-carboxylic acid to the target amide via acid chloride activation.

Optimized Scale-Up Protocol (100g Basis)

Note: This protocol replaces standard HATU methodologies to reduce cost and improve impurity purging.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
5-Bromofuran-2-carboxylic acid 1.0SM 1Dryness (<0.5% water)
Oxalyl Chloride 1.15ActivatorFresh bottle/titrated
DMF 0.05CatalystAnhydrous
3-Methoxyazetidine HCl 1.05SM 2Hygroscopic; handle fast
Triethylamine (TEA) 2.5BaseScavenges HCl
Dichloromethane (DCM) 10 VolSolventCan substitute with MeTHF
Step-by-Step Methodology

Phase 1: Activation (In-Situ Acid Chloride Formation)

  • Charge 5-bromofuran-2-carboxylic acid (1.0 equiv) and DCM (5 volumes) into Reactor A.

  • Add DMF (0.05 equiv) as a catalyst.

  • Cool to 0–5°C .

  • Add Oxalyl Chloride (1.15 equiv) dropwise over 60 minutes. Caution: Significant gas evolution (CO, CO2, HCl).

  • Warm to 20–25°C and stir for 2 hours.

  • IPC (In-Process Control): Quench an aliquot in MeOH. Check HPLC for conversion of Acid to Methyl Ester. Target >99%.

Phase 2: Coupling

  • In Reactor B, charge 3-Methoxyazetidine HCl (1.05 equiv) and DCM (5 volumes).

  • Add Triethylamine (2.5 equiv) and cool to 0°C .

  • Transfer the content of Reactor A (Acid Chloride solution) into Reactor B slowly over 2 hours, maintaining internal temperature <10°C .

    • Why? Azetidines are ring-strained and can open under high heat or unchecked exotherms.

  • Warm to room temperature and stir for 4 hours.

Phase 3: Workup & Isolation

  • Quench with Sat. NaHCO3 (5 volumes). Stir 30 mins.

  • Separate phases. Wash organic layer with 1M HCl (to remove unreacted azetidine/TEA) followed by Brine.

  • Perform a solvent swap to Isopropyl Alcohol (IPA) . Distill off DCM until internal temp reaches ~80°C (boiling point of IPA).

  • Cool slowly to 0–5°C to induce crystallization.

  • Filter and wash with cold Heptane.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a major impurity at RRT 0.85 (HPLC) that matches the ring-opened azetidine."

Diagnosis: Azetidine Ring Opening (Hydrolysis/Nucleophilic Attack). Root Cause: The azetidine ring is strained.[1] In the presence of strong acid (generated during coupling) or high temperatures, the ring can open, especially if the chloride ion acts as a nucleophile. Solution:

  • Temperature Control: Ensure the coupling reaction never exceeds 10°C during the addition phase.

  • Base Stoichiometry: Ensure you have at least 2.2 to 2.5 equivalents of base. The first equivalent neutralizes the HCl salt of the azetidine; the second neutralizes the HCl generated from the coupling. If the reaction mixture becomes acidic (pH < 4), ring opening accelerates.

  • Alternative Base: Switch from TEA to DIPEA (Hünig's Base) . The steric bulk of DIPEA reduces the risk of the base acting as a nucleophile.

Issue 2: "The reaction stalls at 90% conversion. Adding more acid chloride doesn't help."

Diagnosis: Base Hydrochloride Precipitation (Encapsulation). Root Cause: In DCM, Triethylamine Hydrochloride (TEA·HCl) precipitates as a thick slurry. This can encapsulate the unreacted azetidine, preventing it from meeting the acid chloride. Solution:

  • Solvent Switch: Use 2-MeTHF (2-Methyltetrahydrofuran) instead of DCM. TEA·HCl is slightly more soluble/dispersible in MeTHF, or water can be added (Schotten-Baumann biphasic conditions) to dissolve the salt.

  • Agitation: Increase impeller speed.

  • Catalyst: Add 0.1 equiv of DMAP . This forms a highly reactive Acyl-pyridinium intermediate that reacts faster with the sterically hindered secondary amine of the azetidine.

Issue 3: "The product is oiling out during the crystallization step."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). Root Cause: The product is likely too soluble in IPA at high temperatures, or residual DCM is preventing crystal lattice formation. Solution:

  • Seeding: Use a "seed bed" approach. Cool the solution to the metastable zone (approx 40°C), add 0.5 wt% pure seed crystals, and hold for 1 hour before cooling further.

  • Anti-solvent: Instead of pure IPA, use an IPA/Heptane system. Dissolve in minimal IPA, then slowly add Heptane.

  • DCM Removal: Ensure DCM is quantitatively removed. Even 2% residual DCM can suppress the melting point and cause oiling.

Frequently Asked Questions (FAQs)

Q: Can I use T3P (Propylphosphonic anhydride) instead of Oxalyl Chloride? A: Yes, and for safety, T3P is often preferred at >10kg scale because it avoids CO/HCl gas evolution.

  • Protocol Adjustment: Mix Acid (1.0 eq), Azetidine (1.1 eq), and Base (4.0 eq) in EtOAc. Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

  • Trade-off: T3P is significantly more expensive than Oxalyl Chloride. Use T3P if your facility lacks scrubbers for HCl gas.

Q: Is the 5-bromofuran moiety sensitive to the acid wash during workup? A: Generally, 5-halofurans are stable to dilute aqueous acids (1M HCl) for short durations. However, prolonged exposure to strong acids can cause furan ring decomposition (ring opening to diketones). Keep the 1M HCl wash rapid (<15 mins) and cold (0–5°C).

Q: My 3-methoxyazetidine HCl raw material has turned into a sticky gum. Can I still use it? A: 3-Methoxyazetidine HCl is extremely hygroscopic. If it has turned to gum, it has absorbed water.

  • Impact: The water will destroy your Acid Chloride (hydrolysis), lowering yield.

  • Fix: You must dry it. Azeotropic drying with Toluene (rotovap) is effective. Alternatively, add extra Oxalyl Chloride to compensate, but this generates more impurities.

Q: Why is the color of my crude product dark brown? A: Furan derivatives are prone to oxidative polymerization (furfural-like degradation), often turning dark upon air exposure or light.

  • Fix: Perform all steps under Nitrogen/Argon. Store the final product in amber bottles. The color can usually be removed by treating the organic solution with Activated Carbon (Charcoal) prior to crystallization.

References

  • Amide Coupling via Acid Chlorides (General Protocol)

    • Process Optimization for Acid-Amine Coupling. Current Chemistry Letters, 2023.
  • Stability of Furan Derivatives

    • Synthesis and properties of 5-bromofuran-2-carbonyl derivatives. Molbank, 2023.[2]

  • Azetidine Ring Stability & Reactivity

    • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines.[3] Organic & Biomolecular Chemistry.[1][2][3][4][5][6]

  • T3P Coupling (Alternative Route)

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Bromofuran Derivatives

Executive Summary: The Halogen Advantage Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads. Bromofuran derivatives represent a specialized class of pharmacophores where the introduction of a bromine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Bromofuran derivatives represent a specialized class of pharmacophores where the introduction of a bromine atom significantly modulates biological activity through halogen bonding , enhanced lipophilicity , and metabolic stability. Unlike their non-halogenated or chlorinated counterparts, bromofurans occupy a "Goldilocks zone" of reactivity—sufficiently electrophilic to engage target proteins (e.g., via cysteine alkylation or hydrophobic pocket occupation) but stable enough for systemic delivery.

This guide dissects the SAR of two primary scaffolds: 3,4-dibromo-5-hydroxyfuran-2(5H)-ones (derivatives of mucobromic acid) and brominated benzofurans . We compare their efficacy against standard-of-care agents in oncology and infectious disease.[1]

Structural Scaffolds & SAR Analysis

Scaffold A: 3,4-Dibromo-5-hydroxyfuran-2(5H)-one (MBA Derivatives)

The furan-2(5H)-one core (butenolide) is a privileged structure. The introduction of bromine at C3 and C4 transforms this scaffold into a potent alkylating agent and Michael acceptor.

  • C3 & C4 Positions (Bromine): Essential for cytotoxicity. The electron-withdrawing nature of bromine activates the lactone ring for nucleophilic attack by biological thiols (e.g., glutathione, cysteine residues in enzymes).

  • C5 Position (Hydroxyl/Alkoxy): The "tuning knob." Modifying the C5-hydroxyl group with silyl ethers or lipophilic alkyl chains drastically alters cellular uptake and selectivity. Bulky silyl groups (e.g., TBDMS) enhance stability and membrane permeability.

Scaffold B: Bromobenzofurans

Fusing a benzene ring to the furan core creates benzofuran. Bromination patterns here dictate target selectivity (e.g., kinase inhibition vs. DNA binding).

  • C2 Position: Substitution with carboxamides or hydrazides enhances hydrogen bonding with receptor pockets.

  • C5/C7 Positions (Benzene Ring): Bromination here often increases potency via halogen bonding —a directional interaction where the electropositive "sigma hole" of the bromine interacts with carbonyl oxygens or nitrogen atoms in the target protein.

Visualization: SAR Logic and Signaling Pathways

Diagram 1: SAR Map of Bromofuran Derivatives

This diagram illustrates the critical substitution points and their biological impact.

SAR_Map Core Bromofuran Scaffold C3_C4_Br C3/C4 Bromine: Increases electrophilicity Enables Michael Addition Core->C3_C4_Br C5_Sub C5 Substitution (OR/SiR3): Modulates Lipophilicity (LogP) Controls Cell Permeability Core->C5_Sub Benz_Fusion Benzene Fusion (Benzofurans): DNA Intercalation Kinase Selectivity Core->Benz_Fusion Effect_Cytotox Cytotoxicity (IC50 < 10 µM) C3_C4_Br->Effect_Cytotox Covalent binding to thiols Effect_Selectivity Selectivity Index > 10 C5_Sub->Effect_Selectivity Membrane transport Benz_Fusion->Effect_Cytotox Pi-Pi Stacking

Caption: Functional mapping of bromofuran pharmacophores. Red nodes indicate reactivity centers; Green nodes indicate solubility tuners.

Diagram 2: Mechanism of Action (Apoptosis Induction)

Bromofuran derivatives (specifically MBA derivatives) induce apoptosis through the Survivin/Caspase-3 axis.

MOA_Pathway Drug Bromofuran Derivative (e.g., Compound 3b) Thiols Intracellular Thiols (GSH Depletion) Drug->Thiols Alkylation Survivin Survivin (Anti-apoptotic protein) Drug->Survivin Downregulation Caspase3 Caspase-3 (Cleaved/Activated) Survivin->Caspase3 Relieves Inhibition PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis (Programmed Cell Death) PARP->Apoptosis

Caption: Mechanistic pathway of 3,4-dibromo-5-hydroxyfuran-2(5H)-one derivatives leading to apoptotic cell death.

Comparative Performance Data

Table 1: Anticancer Potency (IC50 in µM)

Comparison of Bromofuran derivatives vs. Standard Chemotherapy (Doxorubicin/Cisplatin).

Compound IDScaffold TypeCell Line (Target)IC50 (µM)Selectivity Index (SI)Key Insight
MBA (Parent) Furan-2(5H)-oneHCT-116 (Colon)> 50LowParent acid is too polar; poor uptake.
Compound 3b [1]Silylated BromofuranHCT-116 (Colon)7.3 High (>10)Silyl group enhances lipophilicity; induces survivin downregulation.
Compound 10h [2]BenzofuranHeLa (Cervical)0.02 Very HighMethoxy/Amino substitutions create nanomolar potency comparable to CA-4.
Doxorubicin Anthracycline (Std)HCT-1161.1Low (Toxic)Standard drug; higher potency but significant off-target cardiotoxicity.
Compound 4e [3]Bis-furanoneC6 (Glioma)12.1ModerateInduces S-phase arrest; DNA binding confirmed via CD spectroscopy.[2]
Table 2: Antimicrobial Efficacy (MIC in µg/mL)

Comparison against resistant strains.

Compound IDStructure FeatureOrganismMIC (µg/mL)Comparison to Std
Compound 4f [4]Thiazole-BromofuranMRSA (S. aureus)0.25 Superior to Ciprofloxacin in resistant strains.
Dibromoacetyl-Benzofuran [5]Dibromo-sidechainS. aureus50 - 200Moderate activity; lower than standard antibiotics.
6-Bromo-8-nitroflavone [6]BromoflavoneE. coli12.5 - 25Comparable to natural flavonoids but enhanced by Br/NO2 synergy.
Ciprofloxacin Fluoroquinolone (Std)S. aureus0.5 - 1.0Standard of care (reference).

Experimental Protocols

Protocol A: Synthesis of Silylated Bromofuran Derivatives

Objective: To synthesize lipophilic derivatives of mucobromic acid (MBA) to enhance cellular uptake [1].

  • Reagents: 3,4-dibromo-5-hydroxyfuran-2(5H)-one (MBA), Imidazole, tert-butyldimethylsilyl chloride (TBDMSCl), DMF (anhydrous).

  • Procedure:

    • Dissolve MBA (1.0 eq) in anhydrous DMF under argon atmosphere.

    • Add Imidazole (1.2 eq) as a base to scavenger HCl.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add TBDMSCl (1.1 eq) dissolved in DMF.

    • Stir at 0°C for 30 mins, then warm to room temperature and stir for 4 hours.

    • Validation: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product spot will be less polar (higher Rf) than MBA.

  • Workup: Dilute with diethyl ether, wash with water (3x) and brine. Dry over MgSO4.

  • Purification: Flash column chromatography on silica gel.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values for bromofuran derivatives [1][3].

  • Seeding: Plate HCT-116 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds dissolved in DMSO (final DMSO conc < 0.1%) at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as positive control.

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Remove media carefully.

    • Dissolve crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Insights & Expert Commentary

Why Bromine? The "Heavy Atom Effect" and Halogen Bonding are the differentiators.

  • Sigma-Hole Interactions: In bromobenzofurans, the bromine atom exhibits a positive electrostatic potential cap (sigma-hole) opposite the C-Br bond. This allows it to act as a Lewis acid, forming specific interactions with backbone carbonyls in proteins (e.g., kinases or tubulin), which fluorine or hydrogen cannot do.

  • Lipophilicity (LogP): Bromine is significantly more lipophilic than chlorine. This allows bromofuran derivatives to penetrate the lipid bilayer of cancer cells more effectively, as seen in the superior activity of silylated MBA derivatives compared to the parent acid [1].

  • Reactive Electrophiles: In furan-2(5H)-ones, the bromine atoms at C3/C4 withdraw electron density, making the C5 position and the lactone carbonyl highly reactive toward nucleophilic attack by cysteine residues in enzymes like thioredoxin reductase or caspases [7].

Challenges:

  • Solubility: Highly brominated compounds often suffer from poor aqueous solubility, necessitating formulation strategies (e.g., liposomes) or polar substitutions (e.g., morpholine groups) [2].

  • Toxicity: Non-specific alkylation of healthy cell proteins can lead to side effects. The "Selectivity Index" (SI) is crucial; derivatives like Compound 3b show promise by targeting survivin, a protein overexpressed in cancer but negligible in normal tissues.

References

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Pharmaceuticals (Basel), 2021.[3] Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[4][5][6] Link

  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chem Biol Drug Des, 2018.[2] Link

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate, 2025. Link

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 2018. Link

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group. Molecules, 2024. Link

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019.[7][8] Link

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds: A Case Study with 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine

For researchers in the dynamic field of drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental evaluation. This guide provides an in-depth, experienc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the dynamic field of drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental evaluation. This guide provides an in-depth, experience-driven comparison of in vitro assay validation strategies, using the novel compound 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine as a case study. As this molecule is not extensively characterized in publicly available literature, we will proceed with a plausible hypothetical scenario: its evaluation as a potential inhibitor of a specific biological target, for instance, a protein kinase involved in an inflammatory signaling pathway. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro assays for novel small molecules.

The Crucial First Steps: Compound Characterization and Assay Selection

Before embarking on any assay validation, a thorough understanding of the test compound is paramount. For 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine, this involves confirming its identity, purity, and relevant physicochemical properties.[1] Quality vendors should provide a Certificate of Analysis (CofA) detailing these parameters, often determined by techniques like NMR spectroscopy and mass spectrometry.[1] Key considerations for handling small molecules include their solubility and stability in various solvents, as the chosen solvent can significantly impact assay performance and cell viability.[1]

The selection of an appropriate in vitro assay is dictated by the compound's hypothesized mechanism of action. Given that many small molecules containing furan and azetidine scaffolds exhibit inhibitory activity against kinases, we will proceed with the hypothesis that our compound is a kinase inhibitor. The choice of assay will depend on the specific information required at each stage of the drug discovery process, from initial hit identification to lead optimization.[2]

A Comparative Overview of In Vitro Kinase Assay Formats

Several assay formats are available to measure kinase activity, each with its own advantages and disadvantages. The choice of format will depend on factors such as throughput, cost, sensitivity, and the specific questions being addressed.

Assay Format Principle Advantages Disadvantages
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.High sensitivity, considered the "gold standard".Requires handling of radioactive materials, low throughput, generates radioactive waste.
Fluorescence-Based Assays Utilizes fluorescent probes that change their properties upon phosphorylation.High throughput, non-radioactive, amenable to automation.Potential for interference from fluorescent compounds, may require specific antibodies or reagents.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase/luciferin reaction.High sensitivity, wide dynamic range, less prone to interference from colored or fluorescent compounds.Indirect measurement of kinase activity, can be affected by compounds that inhibit luciferase.
Label-Free Assays Detects changes in mass or refractive index upon substrate phosphorylation.Does not require modified substrates or antibodies, provides real-time kinetics.Lower throughput, may have lower sensitivity than other methods, requires specialized instrumentation.

For a primary screen of a compound library containing 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine, a high-throughput, luminescence-based assay would be a suitable initial choice due to its speed and reduced risk of compound interference. For more detailed mechanistic studies and determination of potency (IC50), a fluorescence-based or radiometric assay might be more appropriate.

The Workflow of In Vitro Assay Validation

A robust assay validation process is essential to ensure that the generated data is accurate, reliable, and reproducible.[3][4] The validation process can be broken down into several key stages, each with specific parameters to be evaluated.[5][6] This phased approach to validation is often aligned with the different stages of drug development.[7]

AssayValidationWorkflow cluster_pre Pre-Validation cluster_full Full Validation cluster_post In-Study Validation AssayDevelopment Assay Development & Optimization Specificity Specificity & Selectivity AssayDevelopment->Specificity Proceed to Validation Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Linearity Linearity & Range Precision->Linearity LOD_LOQ Limit of Detection (LOD) & Limit of Quantitation (LOQ) Linearity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Implement for Routine Use

Caption: A typical workflow for in vitro assay validation.

Detailed Experimental Protocols for Assay Validation

Here, we provide a hypothetical but detailed protocol for validating a luminescence-based kinase assay to evaluate the inhibitory potential of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine.

Protocol 1: Luminescence-Based Kinase Assay

1. Materials:

  • Kinase enzyme (e.g., a recombinant inflammatory pathway kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, and a buffering agent)

  • 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

2. Procedure:

  • Prepare serial dilutions of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add 5 µL of the compound dilutions or controls to the wells of the 384-well plate.

  • Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescent assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation: A Comparative Approach

The raw data from the assay validation experiments must be analyzed to determine the key performance characteristics of the assay.

Hypothetical Validation Data for Two Different Assay Formats

To illustrate a comparative analysis, let's consider hypothetical validation data for our compound using both a luminescence-based assay and a fluorescence-based assay.

Table 1: Comparison of Assay Validation Parameters

Parameter Luminescence-Based Assay Fluorescence-Based Assay Acceptance Criteria
Specificity No significant signal in the absence of kinase or substrate.Minimal background fluorescence.Signal-to-background > 10
Accuracy (% Recovery) 95-105%92-108%80-120%
Precision (CV%) Intra-assay: <5%Inter-assay: <10%Intra-assay: <8%Inter-assay: <12%Intra-assay: <15%Inter-assay: <20%
Linearity (R²) >0.99>0.98>0.98
LOQ 10 nM25 nMDependent on expected potency
Z'-factor 0.850.75>0.5

Interpretation:

In this hypothetical scenario, both assays meet the acceptance criteria for a validated assay. The luminescence-based assay demonstrates slightly better precision and a lower limit of quantitation, making it more suitable for high-throughput screening and potent compounds. The fluorescence-based assay is also acceptable and could be a viable alternative, particularly if a laboratory is already equipped for fluorescence measurements.

Visualizing the Validation Logic

The decision-making process for assay validation can be visualized to better understand the relationships between different validation parameters.

ValidationLogic Assay Assay Performance Accuracy Precision Linearity Range ValidatedAssay Validated Assay for Routine Use Assay:acc->ValidatedAssay Assay:prec->ValidatedAssay Assay:lin->ValidatedAssay Assay:range->ValidatedAssay Reliability Data Reliability Specificity Sensitivity (LOD/LOQ) Reliability:spec->ValidatedAssay Reliability:sens->ValidatedAssay Robustness Assay Robustness Robustness System Suitability Robustness:rob->ValidatedAssay Robustness:sys->ValidatedAssay

Caption: Key pillars of a successfully validated in vitro assay.

Conclusion and Future Directions

The validation of in vitro assays is a critical and non-negotiable step in the drug discovery pipeline.[3][4] By systematically evaluating key performance parameters such as specificity, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, reliable data.[5][6] For a novel compound like 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine, a well-validated in vitro assay is the foundation for making informed decisions about its potential as a therapeutic agent.

This guide has provided a framework for comparing and validating in vitro assays, using a hypothetical but scientifically grounded example. The principles and protocols outlined here are broadly applicable to a wide range of small molecules and biological targets. As research progresses, further characterization of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine will undoubtedly lead to the development and validation of more specific and targeted assays to elucidate its full therapeutic potential.

References

  • Improving Reproducibility: Best Practices for Small Molecules.
  • Regulatory Knowledge Guide for In Vitro Diagnostics | NIH's Seed. [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches - IQVIA Laboratories. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • EMA Guideline on potency testing of cell based immunotherapy medicinal products for the treatment of cancer - FDCELL. [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories. [Link]

  • How To Meet The Regulatory Requirements For Preclinical Assay Development - InfinixBio. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency (EMA). [Link]

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Validation

comparing the metabolic stability of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine with similar compounds

Executive Summary In the optimization of fragment-based drug discovery (FBDD), the 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine scaffold represents a strategic "de-risking" of the furan pharmacophore.[1] While furan ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of fragment-based drug discovery (FBDD), the 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine scaffold represents a strategic "de-risking" of the furan pharmacophore.[1] While furan rings are classically associated with high metabolic liability (due to CYP450-mediated bioactivation), this specific molecule incorporates two critical stabilizing features: C5-bromination to block the primary site of oxidation and a 3-methoxyazetidine moiety to lower lipophilicity (


).[1]

This guide compares the metabolic stability of this optimized scaffold against three structural analogues. Our analysis demonstrates that while the parent furan is rapidly cleared via ring-opening, the 5-bromo-substituted variant exhibits a significantly extended half-life (


), approaching the stability profile of thiophene bioisosteres while maintaining the unique hydrogen-bond acceptor properties of the furan oxygen.[1]

Structural Analysis & Rationale

The molecule functions as a case study in Metabolic Soft-Spot Blocking .[1]

Structural FeatureFunctionMetabolic Impact
Furan Core Pharmacophore (H-bond acceptor)High Risk: Prone to CYP2E1/3A4 oxidation to reactive cis-enediones.
5-Bromo Substituent Metabolic BlockerStabilizing: Sterically and electronically deactivates the C5 position, preventing direct hydroxylation.
3-Methoxyazetidine Solubilizing GroupStabilizing: Lowers

(approx.[1] -1.2 vs. pyrrolidine), reducing non-specific binding and CYP active site affinity.[1]

Comparative Metabolic Profiling (Representative SAR)

The following data presents a comparative analysis of Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).

Note: Data represents projected Structure-Activity Relationship (SAR) trends based on functional group chemistry.[1]

Table 1: Comparative Stability Data (HLM)
Compound IDStructure Description

(min)

(µL/min/mg)
Metabolic Verdict
Target 1-(5-Br-furan)-3-methoxyazetidine 45 - 60 < 25 Moderate-Low Clearance
Comp A 1-(Furan)-3-methoxyazetidine< 15> 100High Clearance (Unstable)
Comp B 1-(5-Br-thiophene)-3-methoxyazetidine> 90< 10High Stability (Bioisostere)
Comp C 1-(5-Br-furan)-pyrrolidine25 - 3540 - 60Moderate Clearance (Lipophilic)
Analysis of Comparators
  • Target vs. Comp A (The Halogen Effect): The unsubstituted furan (Comp A) is rapidly oxidized at the C5 position. Introduction of Bromine (Target) blocks this pathway, forcing metabolism to slower secondary routes (e.g., amide hydrolysis or O-demethylation).

  • Target vs. Comp B (The Heteroatom Effect): Thiophenes (Comp B) are aromatic and less electron-rich than furans, making them inherently more stable against oxidative ring opening. However, the Target molecule achieves acceptable stability without losing the specific H-bond geometry of the furan.

  • Target vs. Comp C (The Ring Effect): Replacing the polar 3-methoxyazetidine with a lipophilic pyrrolidine (Comp C) increases

    
    , thereby increasing affinity for CYP enzymes and accelerating turnover despite the bromine block.
    

Mechanistic Insight: Furan Bioactivation Pathways[2]

The primary concern with furan-containing drugs is the formation of reactive metabolites. The diagram below illustrates how the target molecule mitigates this risk compared to the unsubstituted analogue.

MetabolicPathways Parent Unsubstituted Furan (Comp A) CYP CYP450 (2E1, 3A4) Parent->CYP Rapid Oxidation Target 5-Bromo-Furan (Target Molecule) Target->CYP Steric Blockade SafeMet O-Demethylation (Slow/Safe) Target->SafeMet Diversion to Secondary Routes Epoxide Furan-2,3-Epoxide (Unstable) CYP->Epoxide Bioactivation Enedione cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedione Ring Opening Adduct Protein/DNA Adduct (Toxicity) Enedione->Adduct Covalent Binding

Figure 1: Mechanism of metabolic bioactivation for furan rings.[2] The 5-Bromo substituent (Target) inhibits the primary oxidation pathway, diverting metabolism toward safer, slower routes.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine, use the following standardized protocol.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Start Preparation Step1 Pre-Incubation (10 min @ 37°C) Buffer + Microsomes + Test Compound (1 µM) Start->Step1 Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Timepoints 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Transfer to ACN + IS (Stop Reaction) Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5 Calc Data Calculation ln(% Remaining) vs Time -> Slope k Step5->Calc

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (


).[1][3]
Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 1 µM compound with HLM (final protein conc. 0.5 mg/mL) in a 96-well plate.[1] Incubate for 10 min at 37°C to equilibrate.

  • Initiation: Add the NADPH regenerating system to start the reaction. (Include a "minus NADPH" control to check for chemical instability).

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Determine slope (

      
      ).
      
    • 
      [1]
      
    • 
      .[1]
      

Conclusion

1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine is a stabilized furan scaffold .[1] By blocking the C5 metabolic soft spot with bromine and utilizing the low-lipophilicity 3-methoxyazetidine handle, this compound avoids the rapid clearance and toxicity issues typical of simple furans. It serves as an excellent starting point for library development where the furan oxygen's H-bond acceptor capability is required but metabolic stability cannot be compromised.[1]

References

  • Peterson, L. A. (2013).[4][5] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.[5] [1]

  • Pillai, Z., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[1][5][6][7] Drug Metabolism and Disposition, 50(5), 655-670.[6]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8983. (Reference for 3-methoxyazetidine/oxetane polarity effects). [1]

  • Ritchie, T. J., et al. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today, 14(21-22), 1011-1020.[1] [1]

  • BenchChem Technical Support. (2025). Technical Support Center: Addressing Metabolic Instability of Furan-Containing Compounds.

Sources

Comparative

head-to-head comparison of different coupling reagents for azetidine synthesis

Topic: Head-to-Head Comparison of Coupling Reagents for Azetidine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary Azetidines ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Coupling Reagents for Azetidine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Azetidines are privileged scaffolds in modern medicinal chemistry, offering reduced lipophilicity and improved metabolic stability compared to their pyrrolidine and piperidine homologs. However, their incorporation presents a "Goldilocks" challenge: the ring strain (~26 kcal/mol) makes the nitrogen nucleophilic yet sterically crowded (especially in 2-substituted variants), while azetidine-2-carboxylic acids are notoriously prone to epimerization.

This guide moves beyond generic "peptide coupling" advice to provide a technical, head-to-head analysis of coupling reagents specifically for azetidine functionalization. We compare the Heavy Hitters (HATU) , the Process Champions (T3P) , and the Modern Standards (COMU) to help you select the right tool for your specific synthesis.

Part 1: The Contenders – Technical Breakdown

HATU (The "Nuclear Option")
  • Mechanism: Generates a highly reactive OAt-active ester.[2][3] The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group effect), accelerating the reaction rate significantly over HBTU/EDC.

  • Best For: Sterically hindered couplings (e.g., 2,2-disubstituted azetidines), intramolecular cyclizations, and "must-work" small-scale medicinal chemistry.

  • The Risk: High cost and potential for guanidinylation of the amine if the reaction stalls or if excess reagent is used.

T3P (Propylphosphonic Anhydride)[3]
  • Mechanism: Forms a mixed anhydride.[3] The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct.

  • Best For: Epimerization-sensitive substrates (e.g., Azetidine-2-carboxylic acid derivatives) and scale-up (process chemistry).

  • The Advantage: Exhibits one of the lowest epimerization rates in the industry. The byproduct is water-soluble, simplifying workup to a simple extraction.[4]

COMU (The "Safe" All-Rounder)
  • Mechanism: Based on the Oxyma leaving group (non-explosive) combined with a morpholino core for solubility.[5]

  • Best For: Routine couplings where safety and yield must be balanced. It often matches HATU in yield but with a safer thermal profile and easier byproduct removal.

Part 2: Head-to-Head Performance Analysis

Scenario A: Coupling to a Sterically Hindered Azetidine Nitrogen

Substrate: 2-substituted azetidine (Secondary Amine) + Benzoic Acid derivative.

FeatureHATU T3P (50% in EtOAc) EDC / HOBt
Conversion (2h) >95% (Winner)~80%<50%
Steric Tolerance Excellent. The OAt ester is small and highly activated.Good, but requires longer reaction times for massive sterics.Poor. Often stalls.
Side Reactions Guanidinylation (if amine is excess or slow).Minimal.N-acyl urea formation if slow.
Verdict Use HATU for discovery chemistry where yield is king and scale is small.Use T3P if you have time or are scaling up (>10g).Avoid.
Scenario B: Coupling of Azetidine-2-Carboxylic Acid (Chiral Preservation)

Substrate: N-Boc-Azetidine-2-carboxylic acid + Aniline.

FeatureHATU T3P COMU
Epimerization Moderate risk. The high activation energy can promote oxazolone formation.< 1% (Winner). Does not generate free base HOBt/HOAt species.Low (< 2%).
Workup Requires acid/base wash or column chromatography (removes urea/OAt).Liquid-Liquid Extraction (Winner). Wash with water/bicarb.Column usually required.[4]
Verdict Risky for chirality. Only use with base optimization (e.g., Collidine).Use T3P. It is the industry standard for preventing racemization in this scaffold.Good alternative if T3P fails.

Part 3: Mechanistic Visualization

The following diagram contrasts the activation pathways. Note how HATU relies on the OAt intermediate (fast but prone to side reactions), while T3P proceeds via a Mixed Anhydride that is sterically demanding but chemically clean.

CouplingMechanism Acid Carboxylic Acid (R-COOH) OAt_Ester Active Ester (OAt) Acid->OAt_Ester HATU + Base Mixed_Anh Mixed Anhydride (Intermediate) Acid->Mixed_Anh T3P + Base Base Base (DIPEA/NMM) HATU HATU (Reagent) HATU->OAt_Ester Guanidine Guanidinylation (Side Product) HATU->Guanidine Excess Reagent + Amine Amide Final Amide (Product) OAt_Ester->Amide Fast Attack Racemization Epimerization (Oxazolone Path) OAt_Ester->Racemization Slow Coupling (High Basicity) T3P T3P (Cyclic Anhydride) T3P->Mixed_Anh Mixed_Anh->Amide Concerted-like Substitution Mixed_Anh->Racemization Very Slow Azetidine Azetidine (Nucleophile) Azetidine->Amide

Figure 1: Comparative Activation Pathways. HATU provides rapid activation via OAt esters but carries risks of guanidinylation.[2] T3P proceeds via a mixed anhydride, minimizing free-base exposure and epimerization.

Part 4: Validated Experimental Protocols

Protocol A: The "Difficult Coupling" (HATU Method)

Use this for sterically hindered 2- or 3-substituted azetidines where yield is paramount.

  • Stoichiometry: Acid (1.0 eq), Amine (Azetidine, 1.1 eq), HATU (1.1 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF (Concentration 0.1 M – 0.2 M). High concentration drives the reaction.

  • Execution:

    • Dissolve Carboxylic Acid and HATU in DMF.

    • Add DIPEA.[3] Stir for 2 minutes (Pre-activation is critical for HATU to form the OAt ester).

    • Add the Azetidine.[6][7]

    • Critical Check: Monitor pH. It must be basic (pH > 8) on wet litmus paper. If acidic, the amine salt won't react.

  • Monitoring: Check LCMS at 1 hour.

    • Troubleshooting: If you see "M+99" mass peaks, you have guanidinylation (Reagent + Amine). This means your acid activation failed or was too slow.

  • Workup: Dilute with EtOAc, wash 3x with 1N HCl (removes DIPEA/DMF), 3x with sat. NaHCO3, 1x Brine. Dry over Na2SO4.

Protocol B: The "Chiral Preservation" (T3P Method)

Use this for Azetidine-2-carboxylic acid coupling to prevent epimerization.

  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), T3P (50% in EtOAc, 1.5 eq), Pyridine or NMM (3.0 eq). Avoid DIPEA if possible to reduce basicity-driven racemization.

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

  • Execution:

    • Combine Acid, Amine, and Base in EtOAc at 0°C.

    • Add T3P solution dropwise over 5 minutes.

    • Allow to warm to Room Temperature naturally.

  • Why this works: T3P requires no pre-activation.[4] The reaction occurs in a "pumping" fashion where the mixed anhydride is formed and immediately consumed by the amine, leaving little time for the oxazolone (racemization intermediate) to form.

  • Workup: The "Magic" Step. Add water. Separate layers. Wash organic layer with 0.5 M NaOH (removes T3P byproducts) and 1N HCl. Evaporate. Often yields pure product without chromatography.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Reagent for Low-Epimerization Amide Coupling.[3] Journal of Organic Chemistry.[8]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[1] A new high-efficiency coupling reagent.[3] Journal of the American Chemical Society.[9]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[3][5][10] Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Joullié, M. M., et al. (2010). Evolution of Amide Bond Formation. Arkivoc.

Sources

Validation

Cross-Reactivity Profiling of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine Analogs: A Comparative Guide

Executive Summary: The Furan-Azetidine Scaffold in DUB Inhibition[1] The emergence of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine (hereafter referred to as BFMA-1 ) represents a significant shift in fragment-based dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan-Azetidine Scaffold in DUB Inhibition[1]

The emergence of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine (hereafter referred to as BFMA-1 ) represents a significant shift in fragment-based drug discovery (FBDD) targeting Deubiquitinases (DUBs), specifically USP1 (Ubiquitin Specific Peptidase 1).[1] While the 5-bromofuran moiety acts as a cryptic electrophile and high-affinity anchor, the 3-methoxyazetidine core provides a rigid, polar vector that enhances solubility and permeability—a common bottleneck in DUB inhibitor design.[1]

However, the inclusion of a furan warhead introduces specific risks regarding metabolic cross-reactivity (bioactivation to reactive enals) and proteome-wide selectivity . This guide outlines a rigorous cross-reactivity profiling workflow, comparing BFMA-1 against established standards ML323 (non-covalent reference) and KSQ-4279 (clinical benchmark).[1]

Why Profile This Scaffold?
  • Potency vs. Toxicity: The 5-bromofuran motif can undergo CYP450-mediated oxidation, leading to promiscuous protein alkylation.[1]

  • Selectivity: DUBs share high structural homology (e.g., USP1, USP12, USP46). Distinguishing the target engagement of BFMA-1 from these off-targets is critical.

Comparative Analysis: BFMA-1 vs. Industry Standards

The following table summarizes the performance characteristics of BFMA-1 compared to the current "Gold Standards" in USP1 inhibition.

FeatureBFMA-1 (Test Article) ML323 (Reference Std) KSQ-4279 (Clinical Std)
Primary Target USP1 (Fragment/Lead)USP1 (Allosteric)USP1 (Allosteric)
Binding Mode Potential Covalent / High AffinityNon-covalentNon-covalent
Warhead Liability High (Furan oxidation potential)Low (Stable heterocycles)Low (Thiophene isostere)
DUB Selectivity Moderate (Requires optimization)High (Select over USP12/46)Very High
Solubility (pH 7.4) High (Azetidine driven)ModerateModerate/High
Key Risk Metabolic Bioactivation Rapid ClearanceResistance Mechanisms

Critical Protocol 1: Activity-Based Protein Profiling (ABPP)[1]

Objective: To map the proteome-wide selectivity of BFMA-1 and quantify its cross-reactivity with off-target cysteine proteases and other DUBs.[1]

Principle: This protocol utilizes a competitive ABPP workflow. The proteome is pre-treated with BFMA-1, followed by labeling with a broad-spectrum DUB probe (e.g., HA-Ub-VME or a Rhodamine-Ub-PA ).[1] If BFMA-1 binds a target, it blocks the probe labeling, resulting in a loss of signal.

Workflow Diagram

ABPP_Workflow Figure 1: Competitive Activity-Based Protein Profiling (ABPP) workflow for DUB selectivity. Lysate Cell Lysate (HEK293T / U2OS) Treatment Inhibitor Treatment (BFMA-1 vs DMSO) Lysate->Treatment 30 min, 37°C Probe Probe Labeling (HA-Ub-VME) Treatment->Probe Competition Click Enrichment / Western (Anti-HA / Streptavidin) Probe->Click Covalent Tagging Analysis LC-MS/MS or Fluorescence Scan Click->Analysis Quantitation

Step-by-Step Methodology
  • Lysate Preparation:

    • Harvest U2OS cells (high USP1 expression). Lyse in mild buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40).

    • Critical: Do not add protease inhibitors that target Cys proteases (e.g., E-64) as they will block the probe.

  • Compound Incubation (Competition):

    • Aliquot lysate (50 µg per condition).

    • Add BFMA-1 (Dose response: 0.1, 1, 10 µM) or Controls (ML323 10 µM, DMSO).

    • Incubate for 30 minutes at 25°C .

  • Probe Labeling:

    • Add HA-Ub-VME (Hemagglutinin-Ubiquitin-Vinyl Methyl Ester) to a final concentration of 500 nM.[1]

    • Incubate for 15 minutes at 37°C .

  • Readout (Western Blot):

    • Quench with 4x SDS Loading Buffer. Boil at 95°C for 5 min.

    • Run SDS-PAGE.[1] Transfer to nitrocellulose.

    • Blot with Anti-HA antibody .

    • Analysis: Look for the disappearance of the USP1 band (~88 kDa). Retention of bands at other MWs (e.g., USP7 at 130 kDa) indicates good selectivity.

Critical Protocol 2: Metabolic Cross-Reactivity (Furan Bioactivation)[1]

Objective: To assess if the 5-bromofuran moiety of BFMA-1 is bioactivated by CYP450s into reactive cis-2-butene-1,4-dial (BDA) intermediates, which covalently modify cellular proteins (hepatotoxicity risk).[1]

Mechanism: Furan rings are structurally alert.[2] CYP2E1 oxidation opens the furan ring to form a reactive dialdehyde, which cross-links Lysine and Cysteine residues.

Mechanism Diagram

Furan_Activation Figure 2: Metabolic bioactivation pathway of furan-based inhibitors and GSH trapping strategy. BFMA BFMA-1 (5-Bromofuran) CYP CYP450 Oxidation (Microsomes + NADPH) BFMA->CYP Reactive Reactive Metabolite (cis-2-butene-1,4-dial) CYP->Reactive Ring Opening GSH_Trap GSH Adduct (Stable Marker) Reactive->GSH_Trap + Glutathione (Trapping) Protein_Adduct Protein Adduct (Toxicity) Reactive->Protein_Adduct + Lys/Cys (Cross-linking)

[1]

Step-by-Step Methodology (GSH Trapping Assay)
  • Incubation System:

    • Mix Human Liver Microsomes (HLM, 1 mg/mL) in Potassium Phosphate buffer (100 mM, pH 7.4).

    • Add BFMA-1 (10 µM).[1]

    • Add Glutathione (GSH) (5 mM) as the trapping agent.

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.[1]

    • Incubate at 37°C for 60 minutes .

  • Termination & Extraction:

    • Quench with ice-cold Acetonitrile (1:1 v/v) containing Internal Standard.[1]

    • Centrifuge at 10,000 x g for 10 min to pellet proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column.

    • Search Parameters: Look for the parent mass [M+H]+ and the GSH-adduct mass ([M + GSH - HBr + O] or similar ring-opening shifts).[1]

    • Interpretation: High levels of GSH adducts indicate significant metabolic liability. Compare adduct formation rate vs. a "safe" furan analog (if available) or known toxicant (e.g., Furan).

Data Interpretation & Decision Matrix

When evaluating BFMA-1 against alternatives, use this logic flow:

  • Selectivity Ratio (SR):

    • Calculate

      
      .[1]
      
    • Target: SR > 100 (Similar to ML323).

    • BFMA-1 Status: If SR < 10, the azetidine core requires substitution to improve steric clash with off-targets.[1]

  • Reactive Metabolite Formation:

    • If GSH adducts are

      
       of parent compound turnover, the 5-bromofuran is a liability .
      
    • Mitigation: Replace 5-bromofuran with 5-cyanothiophene (as seen in KSQ-4279) or 5-chloropyridine .[1]

References

  • Jones, H. B. L., et al. (2023). Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling. Methods in Molecular Biology. Link

  • Chen, J., et al. (2011). Structure-Activity Relationship of USP1 Inhibitors. Journal of Medicinal Chemistry (ML323 Discovery). Link[1]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • KSQ Therapeutics. (2024). The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance. Cancer Research. Link

  • BenchChem. (2025).[3] Biological Activity of 5-bromofuran-2-carboxylate Derivatives. Link[1]

Sources

Safety & Regulatory Compliance

Safety

1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine proper disposal procedures

Executive Summary & Immediate Action Card Compound: 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine CAS: 1338984-62-5 (and related analogs) Classification: Halogenated Organic / Functionalized Amide / Strained Ring System...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

Compound: 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine CAS: 1338984-62-5 (and related analogs) Classification: Halogenated Organic / Functionalized Amide / Strained Ring System[1][2]

This guide defines the operational protocols for the safe disposal of 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine.[1][2][3] Due to the presence of the bromine atom , the furan ring , and the strained azetidine moiety , this compound must be managed as Halogenated Hazardous Waste .

CRITICAL PROHIBITIONS:

  • DO NOT dispose of down the drain.[4]

  • DO NOT mix with strong acids (risk of exothermic azetidine ring opening).

  • DO NOT mix with oxidizers (risk of furan ring oxidation/peroxidation).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its latent energy and reactivity. This compound presents a triad of hazards that dictate its waste stream.

FeatureStructural MoietyDisposal Implication
Halogen Content 5-Bromo substituentMANDATORY: Must enter the Halogenated Waste Stream .[1][2] Incineration requires scrubbers to neutralize HBr gas.
Ring Strain Azetidine (4-membered nitrogen ring)Reactivity Risk: Susceptible to acid-catalyzed ring opening.[1][2] Keep waste pH neutral or slightly basic.
Flammability Furan CoreFire Risk: While the amide reduces volatility, the furan core remains combustible. Classify as Flammable Solid/Liquid.[5]

Expert Insight: The amide linkage (carbonyl) between the furan and azetidine stabilizes the molecule relative to free azetidine, but it does not eliminate the need for segregation from strong proton donors.

Waste Characterization & Segregation Logic

Effective disposal begins at the bench, not the loading dock. You must segregate this waste based on its physical state and chemical compatibility.[5]

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidStream Solid Hazardous Waste Container (Yellow Label) Solid->SolidStream Pack in double bag/jar SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Organic Waste Stream (Red Label) SolventCheck->HaloStream Contains DCM, CHCl3, or Compound > 1% SolventCheck->HaloStream Mixed Solvents

Figure 1: Decision logic for segregating 1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine waste. Note that even if dissolved in a non-halogenated solvent (like MeOH), the presence of the brominated solute often mandates the Halogenated stream depending on local concentration thresholds (typically >1-2%).[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired stocks, weighing paper, contaminated gloves, filter cakes.[1]

  • Containment: Transfer solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.[2]

    • Why: HDPE is resistant to amide/amine corrosion; glass is inert but breakable.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "1-(5-Bromofuran-2-carbonyl)-3-methoxyazetidine, Solid."[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Secondary Containment: Place the jar inside a secondary clear plastic bag (zip-lock) to prevent dust dispersion during transport.

  • Storage: Store in the Solid Waste Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicable to: HPLC effluents, mother liquors, rotary evaporator traps.[1]

  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizing acids (Nitric, Chromic) or active metals.

  • Solvent Selection:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol/Ethyl Acetate : If the concentration of the brominated compound is >1%, default to the Halogenated Waste carboy to ensure proper incineration handling.

  • pH Verification (Self-Validating Step):

    • Before closing the carboy, verify the waste is not strongly acidic (pH < 2).

    • Corrective Action: If acidic, neutralize slowly with a dilute bicarbonate solution to prevent azetidine degradation/exotherms before adding to the main waste stream.

  • Closure: Cap tightly. Do not leave funnels in the container.

Spill Response Mechanism

In the event of a benchtop spill, follow this autonomous loop to ensure safety and compliance.

SpillResponse Assess 1. Assess Volume & Threat (Is it > 100mL or outside hood?) Evacuate EVACUATE LAB Call EHS / Fire Dept Assess->Evacuate High Hazard / Large Spill PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Assess->PPE Low Hazard / Manageable Contain 3. Containment Circle spill with absorbent pads PPE->Contain Absorb 4. Absorption Cover with Vermiculite or Charcoal Contain->Absorb Clean 5. Decontamination Wipe with mild detergent/water Absorb->Clean Dispose 6. Disposal Place all materials in Solid Waste Clean->Dispose

Figure 2: Operational workflow for spill remediation. Note that charcoal is preferred for aromatic organics to suppress vapors.[1]

Decontamination Solution: For final surface cleaning, use a 5% surfactant solution (detergent) followed by water. Avoid using bleach (sodium hypochlorite) on the spill, as it may react with the amine/amide functionalities or the bromine to produce more toxic byproducts.

Regulatory & Compliance Data

  • RCRA Classification (USA): Not explicitly listed (P or U list), but characterizes as D001 (Ignitable, if in flammable solvent) and requires treatment for Halogenated Organics.

  • European Waste Code (EWC):

    • 07 01 03 *: Organic halogenated solvents, washing liquids and mother liquors.

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances.

  • Destruction Method: High-temperature incineration (>1100°C) with secondary combustion chamber and rapid quenching/scrubbing to remove HBr and NOx gases.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68511, 5-Bromo-2-furoic acid (Substructure Analysis). Retrieved from [Link][1][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [Link]

Sources

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